molecular formula C8H8FNO3 B599317 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid CAS No. 1227564-07-9

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Cat. No.: B599317
CAS No.: 1227564-07-9
M. Wt: 185.154
InChI Key: RIHRQIJEDITWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluoro-5-methoxypyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHRQIJEDITWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the known and predicted physicochemical properties of the compound 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, a logical workflow for the synthesis and characterization of novel pyridine derivatives is presented to guide research and development efforts in this area. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, and understanding their properties is crucial for the development of new therapeutic agents.[1][2] The incorporation of fluorine into pyridine-based structures can enhance drug potency, selectivity, and metabolic stability.

Physicochemical Data

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 1227564-07-9[3]
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
SMILES COC1=CC(CC(=O)O)=C(F)N=C1
Quantitative Physicochemical Properties

The following properties have been predicted using computational models, as experimental data is not currently available.

PropertyPredicted/Experimental Value
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
pKa (acidic) Not experimentally determined
logP (Octanol/Water Partition Coefficient) Not experimentally determined
Aqueous Solubility Not experimentally determined

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the experimental determination of the principal physicochemical properties of a solid organic acid like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation:

    • Ensure the crystalline sample is thoroughly dried and finely powdered.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

  • Initial Rapid Determination (Optional):

    • If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to estimate the melting range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the heating rate to a slow, steady ramp (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the last crystal melts completely (T2).

    • The melting point is reported as the range T1 - T2.

  • Mixed Melting Point for Identification:

    • To confirm the identity of an unknown sample against a known standard, create an intimate 1:1 mixture of the two compounds.

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, the two substances are likely identical.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.

Protocol: Potentiometric Titration

  • Apparatus and Reagents:

    • A calibrated pH meter with a combination glass electrode.

    • An automated titrator or a burette.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.

    • A precisely weighed sample of the organic acid.

    • A suitable solvent system (e.g., water, or a water/co-solvent mixture if solubility is low).

  • Procedure:

    • Dissolve a known amount of the compound in a known volume of the chosen solvent in a beaker.

    • Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.

    • Begin titrating with the standardized base solution, adding small, precise increments (aliquots).

    • Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.

    • Continue the titration well past the equivalence point (the point of the steepest change in pH).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the curve.

    • The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the acid.

    • Alternatively, a first or second derivative plot can be used to determine the equivalence point with higher precision.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at a relevant pH (e.g., 7.4) and saturate it with n-octanol by stirring the two phases together for an extended period (e.g., 24 hours) and then allowing them to separate.

    • Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is crucial to prevent volume changes during the experiment.

  • Partitioning:

    • Accurately prepare a stock solution of the compound in the aqueous buffer at a known concentration.

    • In a separatory funnel or suitable vial, combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol. The volume ratio is typically chosen to ensure the concentration in both phases is within the analytical detection limits.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Analysis:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase will be required.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]_octanol / [Compound]_aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Visualized Workflow for Novel Pyridine Derivative Development

As specific signaling pathways for this compound are not documented, the following diagram illustrates a general, logical workflow for the synthesis, characterization, and initial biological screening of a novel pyridine derivative, a process central to drug discovery.[1][4]

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_screening Biological Evaluation synthesis Synthesis of Pyridine Derivative (e.g., Multi-component Reaction) workup Reaction Work-up & Extraction synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification structural Structural Elucidation (NMR, MS, IR) purification->structural purity Purity Assessment (HPLC, LC-MS) structural->purity physchem Physicochemical Profiling (Melting Point, pKa, logP, Solubility) purity->physchem in_vitro In Vitro Screening (Target Binding, Enzyme Assays) physchem->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Functional Assays) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar sar->synthesis Iterative Optimization

Caption: General drug discovery workflow for a novel pyridine derivative.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific compound is sparse, the provided protocols and logical workflows offer a robust framework for its empirical study and for the broader exploration of novel pyridine derivatives in a drug discovery context.

References

Technical Guide: Spectroscopic Analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the spectral analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. However, publicly available experimental NMR, MS, and IR data for this specific compound is limited. The spectral data presented in the tables below are illustrative and based on predicted values and data from structurally similar compounds. These should be replaced with experimentally determined data for accurate analysis.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise elucidation of its molecular structure is paramount for understanding its chemical properties and potential biological activity. This guide details the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of this compound.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol CAS Number: 1227564-07-9

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.85d~2.51HH-6 (Pyridine)
~7.20dd~8.5, 2.51HH-4 (Pyridine)
~3.85s-3H-OCH₃
~3.70s-2H-CH₂-COOH
~11.5br s-1H-COOH

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175.0-COOH
~158.0 (d, J ≈ 240 Hz)C-2 (Pyridine, C-F)
~148.0C-5 (Pyridine, C-O)
~135.0 (d, J ≈ 15 Hz)C-6 (Pyridine)
~125.0 (d, J ≈ 5 Hz)C-4 (Pyridine)
~120.0 (d, J ≈ 30 Hz)C-3 (Pyridine)
~56.0-OCH₃
~35.0-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Illustrative Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI+186.0506[M+H]⁺
ESI+208.0325[M+Na]⁺
ESI-184.0350[M-H]⁻
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Illustrative IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2900-3300BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C and C=N stretching (Pyridine ring)
~1250StrongC-O stretch (Aryl ether)
~1100MediumC-F stretch

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is recorded on a 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-4096 scans. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution is infused into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). Spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Infrared (IR) Spectroscopy

For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification nmr NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) data_analysis Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this guide focuses on providing a qualitative assessment of its expected solubility, along with detailed, standardized experimental protocols for its quantitative determination. These methodologies will enable researchers to generate accurate and reproducible solubility data in various solvents.

Qualitative Solubility Assessment

The molecular structure of this compound suggests a degree of polarity. The presence of a pyridine ring, a carboxylic acid group, a fluoro group, and a methoxy group influences its solubility characteristics. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic polar solvents like water and alcohols. The pyridine nitrogen can also accept hydrogen bonds. The overall polarity of the molecule will determine its solubility in a range of organic solvents. It is anticipated that the compound will exhibit limited solubility in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not publicly available. The following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at a controlled temperature (e.g., 25 °C).

Solvent Solubility (mg/mL) Solubility (mol/L) Method of Determination
WaterData not availableData not availableShake-Flask Method
EthanolData not availableData not availableShake-Flask Method
MethanolData not availableData not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO)Data not availableData not availableShake-Flask Method
N,N-Dimethylformamide (DMF)Data not availableData not availableShake-Flask Method
AcetoneData not availableData not availableShake-Flask Method
AcetonitrileData not availableData not availableShake-Flask Method
Ethyl AcetateData not availableData not availableShake-Flask Method
Dichloromethane (DCM)Data not availableData not availableShake-Flask Method
HexaneData not availableData not availableShake-Flask Method

Experimental Protocols for Solubility Determination

Two common methods for solubility determination are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay. The shake-flask method is considered the "gold standard" for determining true equilibrium solubility.[1][2] Kinetic solubility assays are higher throughput and are often used in early drug discovery.[3][4]

3.1. Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.[5]

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[6][7] The time required to reach equilibrium should be determined by preliminary experiments where the concentration in solution is measured at different time points until it becomes constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.[6] This step should be performed at the same temperature as the equilibration to prevent any change in solubility.

  • Quantification: Carefully take a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.[7] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

3.2. Kinetic Solubility Assay

Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer.[9][10] This method is faster but may overestimate the equilibrium solubility as it can lead to the formation of supersaturated solutions.[5]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Microtiter plates

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).[9]

  • Dilution: Add a small volume of the DMSO stock solution to the wells of a microtiter plate containing the aqueous buffer.[3]

  • Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[3]

  • Detection: Determine the solubility by detecting the point at which the compound precipitates. This can be done using various methods, such as nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the filtrate.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_0 Shake-Flask Solubility Determination Workflow A 1. Preparation Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Seal and agitate at constant temperature (e.g., 24-72h). A->B Incubate C 3. Phase Separation Centrifuge or filter to remove undissolved solid. B->C Separate D 4. Dilution Dilute a known volume of the clear supernatant. C->D Sample E 5. Quantification Analyze by HPLC or other suitable method against a calibration curve. D->E Analyze F 6. Calculation Determine solubility in mg/mL or mol/L. E->F Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Ascending Trajectory of Fluorinated Pyridinylacetic Acids in Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated pyridinylacetic acids, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit enhanced potency, selectivity, and metabolic stability, making them attractive candidates for novel drug development. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative fluorinated pyridinylacetic acid derivatives and related fluorinated pyridine compounds, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3-Fluoroazetidin-2-one Analog (32) MCF-7 (Breast)0.075[1]
3-Fluoroazetidin-2-one Analog (33) MCF-7 (Breast)0.095[1]
3-Fluoroazetidin-2-one Analog (26) MCF-7 (Breast)0.312[1]
3,3-Difluoroazetidin-2-one Analog (42) MCF-7 (Breast)0.321[1]
3,3-Difluoroazetidin-2-one Analog (43) MCF-7 (Breast)1.65[1]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) HepG2 (Liver)4.5 ± 0.3[2]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) HepG2 (Liver)>10[2]
Imidazo[1,2-a]pyridine Compound (IP-5) HCC1937 (Breast)45[3]
Imidazo[1,2-a]pyridine Compound (IP-6) HCC1937 (Breast)47.7[3]
Imidazo[1,2-a]pyridine Compound (IP-7) HCC1937 (Breast)79.6[3]

Table 2: Antimicrobial Activity of Fluorinated Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Fluoroquinolone Analog Staphylococcus aureus0.12 - 2[4]
Fluoroquinolone Analog Enterobacteriaceae<1[4]
Fluoroquinolone Analog Pseudomonas aeruginosa1 - 4[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key in vitro assays cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated pyridinylacetic acids are often attributed to their ability to modulate key cellular signaling pathways. While the precise mechanisms for many of these compounds are still under investigation, evidence suggests the involvement of pathways critical to cell survival, proliferation, and apoptosis.

Anticancer Activity: Potential Involvement of PI3K/AKT and p53/JNK Pathways

Studies on related fluorinated compounds and pyridine derivatives suggest that their anticancer effects may be mediated through the modulation of critical signaling cascades such as the PI3K/AKT/mTOR and the p53/JNK pathways.[2][14][15][16][17][18][19] Fluoride itself has been shown to induce apoptosis and autophagy by inhibiting the PI3K/AKT/mTOR pathway.[14][17] Furthermore, some pyridine-containing anticancer agents have been demonstrated to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[2]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a fluorinated pyridinylacetic acid, integrating these potential mechanisms.

anticancer_pathway Potential Anticancer Signaling Pathway of Fluorinated Pyridinylacetic Acids FPAA Fluorinated Pyridinylacetic Acid PI3K PI3K FPAA->PI3K Inhibition AKT AKT FPAA->AKT Inhibition Stress Cellular Stress FPAA->Stress GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JNK JNK Stress->JNK p53 p53 Stress->p53 JNK->p53 Activation Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antimicrobial action of many fluoroquinolone antibiotics, which share a structural resemblance to fluorinated pyridinylacetic acids, is well-established. These compounds typically exert their bactericidal effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][20][21] This inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. The fluorine atom at the C-6 position of the quinolone ring is known to be crucial for enhancing the inhibitory activity against DNA gyrase.[4]

The following workflow illustrates the general mechanism of action for this class of antimicrobial agents.

antimicrobial_workflow General Antimicrobial Mechanism of Fluoroquinolone-like Compounds FPAA Fluorinated Pyridinylacetic Acid Derivative BacterialCell Bacterial Cell FPAA->BacterialCell Entry DNAGyrase DNA Gyrase FPAA->DNAGyrase Inhibition TopoIV Topoisomerase IV FPAA->TopoIV Inhibition DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication TopoIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Disruption

Caption: General antimicrobial mechanism of action.

Conclusion

Fluorinated pyridinylacetic acids represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide underscore their potential as scaffolds for the development of novel anticancer and antimicrobial agents. Further research into their specific mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The strategic use of fluorine continues to be a powerful tool in medicinal chemistry, and the exploration of fluorinated pyridinylacetic acids is a testament to its enduring impact on the development of new medicines.

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of molecular characteristics to enhance therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in modulating the bioactivity of pyridine derivatives. It delves into the impact of fluorination on metabolic stability, binding affinity, and acidity, supported by quantitative data from a range of bioactive compounds. Detailed experimental protocols for key biological assays are provided to enable researchers to effectively screen and characterize these molecules. Furthermore, this guide visualizes critical signaling pathways affected by fluorinated pyridine drugs and outlines a typical drug discovery workflow using the DOT language for Graphviz, offering a practical resource for professionals in the field of drug development.

Introduction: The Power of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it an attractive core for designing novel therapeutics. The introduction of fluorine atoms into this scaffold has emerged as a powerful strategy to overcome common challenges in drug development, such as poor metabolic stability and off-target toxicity.[2][3]

Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing its pKa and modulating interactions with biological targets.[4] The substitution of hydrogen with fluorine, a bioisostere of similar size, generally does not introduce significant steric hindrance.[5] Perhaps most critically, the exceptional strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby enhancing the metabolic stability and prolonging the half-life of drug candidates.[6] These attributes have led to the successful development of numerous fluorinated pyridine-containing drugs with improved efficacy and safety profiles.[3]

Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into the pyridine ring induces significant and often predictable changes in a molecule's physicochemical properties, which in turn have a profound impact on its pharmacokinetic profile.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen, leading to a lower pKa. This modulation of basicity can be highly advantageous in drug design. A lower pKa can decrease sequestration in acidic organelles like lysosomes, reduce interactions with acidic phospholipids, and improve oral bioavailability by influencing the ionization state of the drug at physiological pH.

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95
Note: Data compiled from various sources.
Enhancement of Metabolic Stability

One of the most significant benefits of fluorination is the enhancement of metabolic stability. The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance. By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring or its substituents, the metabolic "soft spots" can be blocked, leading to a longer in vivo half-life and improved bioavailability.[6]

Alteration of Lipophilicity

The effect of fluorine on lipophilicity (logP/logD) is context-dependent. While the C-F bond itself is more lipophilic than a C-H bond, the strong inductive effect of fluorine can reduce the lipophilicity of adjacent functional groups. This nuanced effect allows for the fine-tuning of a molecule's overall lipophilicity, which is a critical parameter for membrane permeability, solubility, and plasma protein binding.

Quantitative Bioactivity Data of Fluorinated Pyridine Derivatives

The following tables summarize the in vitro bioactivity of various fluorinated pyridine derivatives, highlighting their potential across different therapeutic areas.

Anticancer Activity
CompoundTarget/Cell LineBioactivity (IC₅₀ in µM)
Fluorinated Pyridine-Urea Derivatives
8e (4-Iodophenyl urea substituent)MCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)
8n (3,4-Dichlorophenyl urea substituent)MCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)
8b (4-Chlorophenyl urea substituent)VEGFR-25.0 ± 1.91
8e (4-Iodophenyl urea substituent)VEGFR-23.93 ± 0.73
Fluorinated Pyrazolopyridine Derivatives
Compound 19A549 (Lung Cancer)4.75
Compound 24 (OMe substituent)A549 (Lung Cancer)17.63
Compound 25 (F substituent)A549 (Lung Cancer)24.89
Fluorinated Aminophenylhydrazines
Compound 6 (5 fluorine atoms)A549 (Lung Cancer)0.64
Data sourced from El-Naggar et al.[7], Zhang et al.[8], and Ceylan et al.[9]
Antibacterial Activity
CompoundBacterial StrainBioactivity (MIC in µg/mL)
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
7jS. aureus (MRSA)0.25
7jS. epidermidis (MRSE)0.5
7jE. faecalis (VRE)1
Ru(II) Complexes with Fluorinated Pyridine Ligands
Complex 3S. aureus1-2
Complex 4S. aureus (MRSA)1-2
Data sourced from Wang et al.[10] and He et al.[11]
Enzyme Inhibition
CompoundEnzyme TargetBioactivity (Kᵢ or IC₅₀)
Fluorinated Pyrimidine/Pyridine Diamines
Compound 9EeAChEKᵢ = 0.312 µM
Compound 22eqBChEKᵢ = 0.099 µM
Fluorinated Pyrazole Hybrid
Compound 30Bradykinin B1 ReceptorIC₅₀ = 23 nM
Furo[3,2-b]pyridine Derivative
Example DerivativeCLK1IC₅₀ = 15 nM
Example DerivativeCLK4IC₅₀ = 10 nM
Data sourced from Nicolotti et al., Dressen et al.[12], and BenchChem Application Note[13]
Antiviral Activity
CompoundVirusBioactivity (EC₅₀ in µM)
Fluorinated Imidazole N-oxides
1eHIV-1>100
Fluorinated Indazole Derivatives
1aHIV-10.09
1bHIV-10.083
1eHIV-10.08
Data sourced from Wouters et al.[14] and a review on fluorinated heterocycles[15]
Anti-inflammatory Activity
CompoundTarget/AssayBioactivity (IC₅₀ in µM)
Pyrazolyl-thiazolo[4,5-d]pyrimidines
7COX-20.36
9COX-20.29
2,6-bisbenzylidenecyclohexanone derivative
8NO production in RAW 264.7 cells6.68
Data sourced from Bekhit et al.[16] and a study on cyclohexanone derivatives[17]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of fluorinated pyridine derivatives.

Synthesis of Fluorinated Pyridine Derivatives

General Procedure for Electrophilic Fluorination:

A common method for introducing fluorine to a pyridine ring is through electrophilic fluorination. For example, the synthesis of 3-fluoro-3,6-dihydropyridines can be achieved using Selectfluor®.[18]

  • A solution of Selectfluor® (1.0 equivalent) in dry acetonitrile is slowly added dropwise to a solution of the corresponding 1,2-dihydropyridine (1.0 equivalent) in dry acetonitrile in the presence of 3 Å molecular sieves at 0°C under an argon atmosphere.

  • The reaction mixture is stirred for a specified time (e.g., 10 minutes) at 0°C, after which the temperature is slowly raised to room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated in vacuo to dryness.

  • The residue is then diluted with a suitable organic solvent (e.g., diethyl ether) and filtered to remove any insoluble material.

  • The filtrate is concentrated, and the crude product can be purified by column chromatography on silica gel to afford the desired fluorinated pyridine derivative.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivatives (typically in a logarithmic dilution series) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][21]

  • Compound Preparation: Prepare a stock solution of the fluorinated pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.[7][22]

  • Compound Preparation: Prepare serial dilutions of the fluorinated pyridine derivatives in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a known kinase inhibitor (positive control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well to start the reaction. Include a "no enzyme" control for background subtraction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to screen for COX-2 inhibitors.[15][23]

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, and a solution of the test compound (fluorinated pyridine derivative) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Detection Solution: Prepare a detection solution containing arachidonic acid (substrate), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

  • Reaction Initiation: Add the detection solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Viral Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound against lytic viruses.[11][24]

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the fluorinated pyridine derivative. Mix a known titer of the virus with each drug dilution and incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-drug mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentration.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). The EC₅₀ value (the concentration that reduces the plaque number by 50%) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and the overall process of drug discovery is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway modulated by a fluorinated pyridine-containing drug and a typical experimental workflow.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Alpelisib

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Alpelisib, a fluorinated pyridine-containing drug, is an inhibitor of the p110α catalytic subunit of PI3K.[25]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib (Fluorinated Pyridine) Alpelisib->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates

Inhibition of the PI3K/AKT/mTOR signaling pathway by Alpelisib.
NO-sGC-cGMP Signaling Pathway Modulation by Vericiguat

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is essential for regulating vascular tone and blood flow. Vericiguat, a fluorinated pyrazolopyridine derivative, is a stimulator of sGC, enhancing the production of cGMP.[26][27][28][29]

NO_sGC_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts Vericiguat Vericiguat (Fluorinated Pyrazolopyridine) Vericiguat->sGC Stimulates GTP GTP Vasodilation Vasodilation cGMP->Vasodilation Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Fluorinated Pyridine Derivatives Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity, ADME) Lead_Opt->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

The Structure-Activity Relationship of 2-Fluoropyridine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, imparting unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-fluoropyridine compounds, with a particular focus on their role as kinase inhibitors in oncology. This document summarizes quantitative biological data, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows to aid researchers in the design and development of novel therapeutics based on this versatile core.

The 2-Fluoropyridine Core in Kinase Inhibition

The introduction of a fluorine atom at the 2-position of a pyridine ring significantly influences its electronic properties. The high electronegativity of fluorine acts as a potent electron-withdrawing group, modulating the pKa of the pyridine nitrogen and influencing its ability to participate in hydrogen bonding interactions within the ATP-binding pocket of kinases. This strategic placement of fluorine can lead to enhanced binding affinity and improved selectivity for the target kinase. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and improve the metabolic stability of drug candidates.

This guide will focus on the SAR of 2-fluoropyridine derivatives targeting key oncogenic kinases, including those in the PI3K/Akt/mTOR and MEK/ERK signaling pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of various 2-fluoropyridine and related heterocyclic derivatives against key protein kinases and cancer cell lines. This data provides a foundation for understanding the impact of structural modifications on biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Fluoropyridine and Related Analogs

Compound IDCore ScaffoldR1R2Target KinaseIC50 (nM)Reference
1a 2-Fluoropyridine-H-NH-ArylVEGFR-2130[1]
1b 2-Fluoropyridine-H-NH-Aryl-ClVEGFR-2120[1]
2a Pyridopyrimidine-H-MorpholinePI3Kα19[2]
2b Pyridopyrimidine-Cl-MorpholinePI3Kα3[2]
3 Imidazo[1,2-a]pyridine-Methyl-ArylNek238[3]

Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 2: Anti-proliferative Activity of 2-Fluoropyridine and Related Analogs in Cancer Cell Lines

Compound IDCore ScaffoldR1R2Cell LineIC50 (µM)Reference
4a Pyridine-CN-ArylHepG29.18[1]
4b Pyridine-CN-Aryl-ClHepG25.47[1]
5a Imidazo[1,2-a]pyridine-Methyl-ArylMGC-8030.038[3]
6 Pyridopyrimidine-Cl-MorpholineHuh-7Micromolar range[2]

Key Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and adaptation of these experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a target kinase and the inhibitory potential of test compounds.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Test compounds (e.g., 2-fluoropyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the test compound dilution or DMSO (vehicle control).

    • Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the test compounds.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing insights into the mechanism of action of the test compounds.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specific duration, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 2-fluoropyridine-based kinase inhibitors and a typical experimental workflow for their evaluation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated Inhibitor 2-Fluoropyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway with 2-Fluoropyridine Inhibitor.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Inhibitor 2-Fluoropyridine Inhibitor Inhibitor->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MEK/ERK Signaling Pathway with 2-Fluoropyridine Inhibitor.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Scaffold 2-Fluoropyridine Core Scaffold Synthesis Synthesis of Analog Library Scaffold->Synthesis KinaseAssay Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay CellAssay Cell Viability Assay (IC50) Synthesis->CellAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR_Analysis CellAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identifies Key Moieties Lead_Opt->Synthesis Iterative Design

Caption: Experimental Workflow for SAR Studies of 2-Fluoropyridine Compounds.

Conclusion

This technical guide provides a foundational overview of the structure-activity relationship of 2-fluoropyridine compounds, with a focus on their application as kinase inhibitors. The presented data and protocols offer a starting point for researchers to explore this important chemical space. The versatility of the 2-fluoropyridine scaffold, coupled with a systematic approach to SAR studies, holds significant promise for the discovery of novel and effective therapeutic agents. Further exploration of diverse substitutions on the 2-fluoropyridine core is warranted to fully elucidate its potential in drug discovery.

References

Technical Guide: 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid, a key building block for professionals in pharmaceutical and agrochemical research. It details commercial supplier information, a representative experimental protocol, and illustrates its role in a typical drug discovery workflow.

Introduction

This compound (CAS No. 1227564-07-9) is a substituted pyridine derivative. The unique arrangement of fluoro, methoxy, and acetic acid functional groups on the pyridine ring makes it a valuable intermediate in the synthesis of complex organic molecules. Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of these groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design and the development of novel therapeutic agents and agrochemicals.[1][2]

Commercial Supplier Data

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from several listed suppliers. Purity levels are consistently high, ensuring reliability in experimental applications.

SupplierCAS NumberPurityAvailable Quantities
MolCore1227564-07-9High PurityCustom Synthesis
BLD Pharmatech1227564-07-997%Not Specified
ACE Biolabs1227564-07-997%Not Specified
RHAWN1227564-07-997%100mg
Seed Chem1227564-07-9Not Specified1g
AladdinNot SpecifiedNot Specified100mg, 250mg, 1g
Amole Chemistry1227564-07-9Not SpecifiedNot Specified[3]

Representative Experimental Protocol: Amide Coupling

Substituted acetic acids like the topic compound are frequently used in amide coupling reactions to synthesize a library of derivatives for biological screening. Below is a representative protocol for the coupling of this compound with a generic primary amine.

Objective: To synthesize an N-alkyl-2-(2-fluoro-5-methoxypyridin-3-yl)acetamide derivative.

Materials:

  • This compound (1.0 eq)

  • A primary amine (e.g., benzylamine) (1.1 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate container, dissolve the BOP reagent (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the broader context of a drug discovery workflow where this compound serves as a key building block.

experimental_workflow start Start: Dissolve Starting Materials in DMF add_reagents Add Amine and DIPEA start->add_reagents add_bop Add BOP Reagent add_reagents->add_bop react Stir at Room Temperature (4-12h) add_bop->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 Solution monitor->quench If complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end_product Final Product: Amide Derivative purify->end_product

Caption: Workflow for a representative amide coupling reaction.

drug_discovery_workflow building_block Building Block (2-(2-Fluoro-5-methoxy- pyridin-3-yl)acetic acid) synthesis Library Synthesis (e.g., Amide Coupling) building_block->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role in a typical drug discovery workflow.

References

An In-depth Technical Guide to 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery, detailed historical development, and biological activity of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is limited. This guide provides a comprehensive overview based on established principles of organic synthesis and the known properties of structurally related compounds. The experimental protocols and data presented are illustrative and based on analogous chemical transformations.

Introduction

Substituted pyridinylacetic acids are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The incorporation of a fluorine atom and a methoxy group into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide focuses on this compound, a molecule with potential applications in drug discovery. Due to the scarcity of direct literature, this document outlines a plausible synthetic pathway, details hypothetical experimental protocols, and discusses potential areas of biological investigation based on structure-activity relationships of similar compounds. Fluorine-containing pyridine derivatives are pivotal in modern drug discovery, enhancing potency, selectivity, and metabolic stability.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for assessing its drug-like properties and for planning experimental work.

PropertyValueSource
Molecular Formula C₈H₈FNO₃Calculated
Molecular Weight 185.15 g/mol Calculated
CAS Number Not widely availableSupplier Catalogs
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)---

Proposed Synthetic Pathway

There is no explicitly documented synthesis for this compound in readily accessible scientific literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and the introduction of acetic acid moieties. A potential synthetic workflow is outlined below.

Synthetic_Pathway Proposed Synthesis of this compound A 2-Amino-5-methoxypyridine B 2-Chloro-5-methoxypyridine A->B Sandmeyer Reaction C 2-Fluoro-5-methoxypyridine B->C Halex Reaction D 3-Bromo-2-fluoro-5-methoxypyridine C->D Bromination E Ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate D->E Palladium-Catalyzed Cross-Coupling F This compound E->F Ester Hydrolysis

Caption: A potential multi-step synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic pathway. These are based on analogous reactions found in the chemical literature.

Step 1: Synthesis of 2-Chloro-5-methoxypyridine
  • Reaction: Sandmeyer reaction of 2-amino-5-methoxypyridine.

  • Protocol: To a cooled (0-5 °C) solution of 2-amino-5-methoxypyridine (1.0 eq) in aqueous hydrochloric acid (3.0 eq), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for several hours and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 2-chloro-5-methoxypyridine.

Step 2: Synthesis of 2-Fluoro-5-methoxypyridine
  • Reaction: Halogen exchange (Halex) reaction.

  • Protocol: A mixture of 2-chloro-5-methoxypyridine (1.0 eq) and potassium fluoride (2.0 eq) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) is heated at high temperature (e.g., 180-220 °C) for several hours. The reaction progress is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product, 2-fluoro-5-methoxypyridine, is purified by distillation or column chromatography.

Step 3: Synthesis of 3-Bromo-2-fluoro-5-methoxypyridine
  • Reaction: Electrophilic bromination of 2-fluoro-5-methoxypyridine.

  • Protocol: To a solution of 2-fluoro-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or GC-MS. The product is isolated by extraction and purified by crystallization or column chromatography.

Step 4: Synthesis of Ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate
  • Reaction: Palladium-catalyzed cross-coupling reaction.

  • Protocol: A mixture of 3-bromo-2-fluoro-5-methoxypyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., potassium carbonate), and the Reformatsky reagent of ethyl bromoacetate (prepared separately or generated in situ with zinc) in an appropriate solvent (e.g., THF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. After completion, the reaction is worked up by filtration, extraction, and purification by column chromatography to yield ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate.

Step 5: Synthesis of this compound
  • Reaction: Ester hydrolysis.

  • Protocol: Ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate (1.0 eq) is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC or LC-MS). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the structural motifs present suggest potential areas for investigation.

  • Enzyme Inhibition: Pyridine carboxylic acids are known to be scaffolds for various enzyme inhibitors.[3] The specific substitution pattern of the target molecule could confer inhibitory activity against kinases, proteases, or other enzyme classes.

  • Antimicrobial and Anticancer Activity: Many pyridine derivatives exhibit antimicrobial and anticancer properties.[4] The presence of the fluoro and methoxy groups can modulate these activities.

  • Central Nervous System (CNS) Activity: The pyridine core is a common feature in CNS-active drugs. The lipophilicity and electronic properties imparted by the substituents could allow for blood-brain barrier penetration and interaction with CNS targets.

A logical workflow for the preliminary biological evaluation of this compound is proposed below.

Biological_Screening_Workflow Proposed Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Primary Screening (e.g., enzyme inhibition assays, cell-based proliferation assays) A->B C Hit Identification B->C D Dose-Response and Selectivity Profiling C->D E Lead Optimization D->E F In vivo Efficacy Studies E->F

Caption: A generalized workflow for the initial biological screening of the title compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While its discovery and history are not well-documented in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and potential biological evaluation. The proposed synthetic route leverages well-established chemical transformations, and the discussion on potential applications is informed by the extensive literature on related fluorinated pyridine derivatives. This document serves as a valuable resource for researchers interested in exploring the chemical and biological properties of this and similar molecules in the pursuit of novel therapeutics. The incorporation of fluorine into pyridine-based scaffolds is a known strategy to enhance drug potency and metabolic stability.[1][2]

References

Methodological & Application

Application Notes and Protocols for 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is a valuable chemical building block in the field of medicinal chemistry and drug discovery. Its substituted pyridine core, featuring a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The strategic incorporation of a fluorine atom can significantly influence the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity, making it a desirable feature in the design of novel therapeutic agents.[1] This document provides detailed application notes and representative protocols for the use of this compound in common synthetic transformations.

Chemical Properties

PropertyValue
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
CAS Number 1813657-61-7
Appearance Off-white to white solid
Solubility Soluble in methanol, DMSO, and DMF

Applications in Medicinal Chemistry

Substituted pyridine derivatives are prevalent in a wide array of pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. The primary applications of this building block lie in its ability to undergo two key transformations: amide bond formation via its carboxylic acid group and cross-coupling reactions at the pyridine ring.

Amide Bond Formation

The carboxylic acid functionality of this compound allows for the straightforward formation of amide bonds with a wide variety of primary and secondary amines. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and exploring structure-activity relationships (SAR).

Cross-Coupling Reactions

The fluoropyridine scaffold can potentially undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the fluorine atom itself is not typically the leaving group in these reactions, the pyridine ring can be further functionalized, or the existing substituents can influence the reactivity of other positions. For instance, if a bromo or chloro substituent were present, the 2-fluoro group would electronically influence the coupling reaction.

Experimental Protocols

The following protocols are representative methods for the application of this compound as a chemical building block. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF or DCM, add the desired amine (1.1 equiv), HOBt (1.2 equiv) or HATU (1.2 equiv), and DIPEA (2.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Quantitative Data (Representative):

Reactant AReactant BCoupling ReagentBaseSolventYield (%)Purity (%)
This compoundBenzylamineEDC/HOBtDIPEADMF85-95>95
This compoundMorpholineHATUDIPEADCM80-90>95
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction. To utilize this compound in this context, it would first need to be converted to a derivative containing a suitable leaving group (e.g., bromide or iodide) on the pyridine ring, or the carboxylic acid could be esterified to prevent interference with the basic reaction conditions. The protocol below assumes a bromo-derivative is used.

Materials:

  • Bromo-derivative of this compound ester

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the bromo-derivative of the this compound ester (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Quantitative Data (Representative for similar fluoropyridines):

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
2-Fluoro-3-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90
2-Fluoro-5-bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene80-95

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Acetic_Acid This compound Reaction_Mixture Combine and Stir (0°C to RT) Acetic_Acid->Reaction_Mixture Amine Primary or Secondary Amine Amine->Reaction_Mixture Coupling_Agent EDC or HATU Coupling_Agent->Reaction_Mixture Base DIPEA or TEA Base->Reaction_Mixture Solvent DMF or DCM Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for Amide Bond Formation.

Suzuki_Coupling_Pathway Start Bromo-derivative of This compound ester Reaction Suzuki-Miyaura Coupling (80-120 °C) Start->Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Key Components of a Suzuki-Miyaura Coupling Reaction.

References

Application Notes and Protocols for the Derivatization of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is a valuable building block in medicinal chemistry, offering multiple points for diversification to generate compound libraries for high-throughput screening. Its structural motifs, including a fluorinated pyridine ring and a carboxylic acid handle, are prevalent in many biologically active compounds. This document provides detailed protocols for the derivatization of this scaffold, primarily through amide and ester bond formation, to facilitate the synthesis of diverse chemical libraries. The methodologies outlined are suitable for both manual and automated parallel synthesis platforms.

Data Presentation: Amide and Ester Library Synthesis

The following tables summarize representative quantitative data for the derivatization of this compound with a variety of amines and alcohols. These reactions are typically high-yielding and produce products of high purity after standard purification techniques.

Table 1: Amide Library Synthesis - Representative Yields

Amine NucleophileCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Purity (%)
BenzylamineHATUDIPEADMF42592>95
AnilineEDC/HOBtDMAPDCM122585>95
PiperidineT3PPyridineTHF22595>98
4-FluoroanilineCOMUDIPEADMF62588>95
tert-ButylamineHATUDIPEADMF245075>90

Table 2: Ester Library Synthesis - Representative Yields

Alcohol NucleophileCoupling ReagentCatalystSolventTime (h)Temp (°C)Yield (%)Purity (%)
MethanolSOCl₂-Methanol36098>98
EthanolDCCDMAPDCM82591>95
IsopropanolEDC/HOBtDMAPDCM122587>95
Benzyl alcoholHATUDIPEADMF62590>95
PhenolDCCDMAPDCM184078>90

Experimental Protocols

The following are detailed protocols for the amide and ester derivatization of this compound.

Protocol 1: Parallel Amide Synthesis using HATU Coupling

This protocol is suitable for the rapid synthesis of an amide library in a parallel format.

Materials:

  • This compound

  • Amine library (primary and secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Solvent for work-up (e.g., Ethyl Acetate)

  • Aqueous work-up solutions (e.g., saturated NaHCO₃, brine)

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Reagent Plating:

    • To each well of a 96-well reaction block, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).

    • Add the corresponding amine (0.06 mmol, 1.2 equiv) to each well. For solid amines, these can be pre-weighed into the plate. For liquid amines, a stock solution can be used.

    • Add DIPEA (22 µL, 0.125 mmol, 2.5 equiv) to each well.

  • Initiation of Coupling:

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

    • To each well, add 220 µL of the HATU stock solution (0.055 mmol, 1.1 equiv).

  • Reaction: Seal the reaction block and shake at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up:

    • Quench the reaction by adding 1 mL of water to each well.

    • Extract the product with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers and wash with 1 mL of saturated aqueous NaHCO₃ solution, followed by 1 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solvent under reduced pressure to yield the crude amide products. Further purification can be achieved by preparative HPLC or flash chromatography if necessary.

Protocol 2: Ester Synthesis using EDC/HOBt Coupling

This protocol describes a general method for the synthesis of esters from this compound.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM (Dichloromethane)

  • Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Addition of Reagents:

    • Add the alcohol (1.2 mmol, 1.2 equiv).

    • Add HOBt (1.2 mmol, 1.2 equiv) and DMAP (0.1 mmol, 0.1 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.5 mmol, 1.5 equiv) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solvent under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflow and reaction pathways described in this application note.

Derivatization_Workflow start This compound activation Activated Intermediate (e.g., Acyl-OAt) start->activation Activation reagents Coupling Reagents (HATU, EDC, etc.) + Base (DIPEA, etc.) reagents->activation amide_lib Amide Library activation->amide_lib Nucleophilic Attack ester_lib Ester Library activation->ester_lib Nucleophilic Attack amines Amine Library (R1-NH2) amines->amide_lib alcohols Alcohol Library (R2-OH) alcohols->ester_lib purification Purification (Chromatography/HPLC) amide_lib->purification ester_lib->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: Library Synthesis Workflow.

Amide_Coupling_Pathway acid Carboxylic Acid (R-COOH) active_ester Activated Ester (R-CO-OAt) acid->active_ester + coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate + amine Amine (R'-NH2) amine->tetrahedral_intermediate amide Amide (R-CO-NHR') tetrahedral_intermediate->amide byproduct Byproduct (e.g., HOBt) tetrahedral_intermediate->byproduct

Caption: Amide Coupling Reaction Pathway.

Application Notes and Protocols: 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid in the Synthesis of the Pan-AKT Kinase Inhibitor AZD5363 (Capivasertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is a key starting material in the synthesis of potent kinase inhibitors. This document provides detailed application notes and protocols for its use in the synthesis of the clinical-stage pan-AKT inhibitor, AZD5363 (Capivasertib). AZD5363 is a highly selective and orally bioavailable inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in many human cancers, making AKT a prime therapeutic target.[3] These notes are intended to guide researchers in the synthesis and evaluation of this and similar kinase inhibitors.

Data Presentation

The inhibitory activity of AZD5363, synthesized using precursors derived from this compound, has been extensively characterized. The following tables summarize the key quantitative data for this potent inhibitor.

Table 1: In Vitro Inhibitory Activity of AZD5363 against AKT Isoforms and Other Kinases

Kinase TargetIC50 (nM)Reference
AKT13[4]
AKT28[4]
AKT38[4]
P70S6K6[2]
PKA7[2]
ROCK1470[2]
ROCK260[2]

Table 2: Cellular Activity of AZD5363

Cellular EndpointCell LinesIC50 / EC50 (µM)Reference
Inhibition of AKT substrate phosphorylationBT474c, LNCaP, MDA-MB-4680.06 - 0.76[5]
Inhibition of PRAS40 phosphorylationBT474c0.31[6]
FOXO3a nuclear translocationBT474c0.69[4]
Inhibition of cell proliferation (in 41 of 182 cell lines)Various solid and hematologic tumor lines< 3[6]

Signaling Pathway

AZD5363 targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the point of inhibition by AZD5363.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PTEN->PIP2 P PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO Transcription Factors AKT->FOXO AZD5363 AZD5363 (Capivasertib) AZD5363->AKT S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT P (Ser473) Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation

PI3K/AKT/mTOR Signaling Pathway and AZD5363 Inhibition

Experimental Protocols

Synthesis of AZD5363 Intermediate from this compound

While the direct, step-by-step synthesis of AZD5363 from this compound is detailed in proprietary patents and the supplementary information of specialized medicinal chemistry journals, a generalizable synthetic workflow for a key pyrrolopyrimidine intermediate is presented below. This provides a foundational understanding of the chemical transformations involved.

Synthesis_Workflow Start This compound Step1 Amidation Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Pyrrolopyrimidine Core Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 FinalProduct AZD5363 Step3->FinalProduct Kinase_Assay_Workflow Start Prepare Reagents: - Kinase (AKT1, 2, or 3) - Peptide Substrate - ATP - Test Inhibitor (AZD5363) Step1 Dispense Test Inhibitor and Controls into Assay Plate Start->Step1 Step2 Add Kinase Enzyme Step1->Step2 Step3 Initiate Reaction with ATP/Substrate Mix Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Detect Phosphorylated Substrate (e.g., Fluorescence, Luminescence, Radioactivity) Step5->Step6 End Data Analysis: Calculate IC50 Value Step6->End

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful tool in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The pyridine ring, a privileged scaffold in medicinal chemistry, is a common core in numerous FDA-approved drugs. The combination of these two features in fluorinated pyridine derivatives makes them highly attractive for screening against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays relevant to the identification and characterization of bioactive fluorinated pyridine compounds. Detailed protocols for key biochemical and cell-based assays are provided, along with representative data to guide researchers in their drug discovery efforts.

Data Presentation: Inhibitory Activity of Fluorinated Pyridine Scaffolds

The following tables summarize the inhibitory activities of various fluorinated pyridine-containing compounds against different protein kinases. This data is illustrative of the potency that can be achieved with this chemical scaffold.

Table 1: Inhibitory Activity of Fluorinated Pyridine Derivatives against Janus Kinase 2 (JAK2)

Compound IDStructureJAK2 IC50 (nM)
FP-JAK-014,5,6,7-tetrahydrofuro[3,2-c]pyridine derivative0.7
ReferenceTofacitinib>30-fold less potent

Data adapted from a study on 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based JAK2 inhibitors.[1]

Table 2: Inhibitory Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives against Spleen Tyrosine Kinase (Syk)

Compound IDStructureSyk IC50 (nM)
FP-Syk-01Fluorinated imidazo[1,2-a]pyridine4
FP-Syk-02Fluorinated imidazo[1,2-a]pyridine64

Data from a study on potent and selective Syk inhibitors.[2]

Table 3: Inhibitory Activity of Fluorinated Pyridine Analogs against various KINASES

Compound IDTarget KinaseIC50 (nM)
FP-p38-01p38 Kinase<10,000
FP-FLT3-01FLT36.2 (Kd)
FP-AUR-01Aurora-A7.5 (Kd)
FP-AUR-02Aurora-B48 (Kd)

Data compiled from studies on p38 kinase and dual FLT3/Aurora kinase inhibitors.[2][3]

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP) for Kinase Inhibition

Application Note: This protocol describes a competitive binding assay using fluorescence polarization to identify fluorinated pyridine compounds that inhibit the activity of a target kinase. The assay measures the displacement of a fluorescently labeled ligand (tracer) from the kinase active site by a test compound. A decrease in fluorescence polarization indicates that the test compound is binding to the kinase and displacing the tracer.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Kinase Solution: Prepare a 2X working solution of the purified target kinase in Kinase Buffer. The final concentration should be optimized for the specific kinase and tracer pair.

    • Tracer Solution: Prepare a 2X working solution of the fluorescently labeled kinase tracer in Kinase Buffer. The concentration should be at or below the Kd for its interaction with the kinase.

    • Test Compounds: Prepare serial dilutions of the fluorinated pyridine library compounds in 100% DMSO. Then, dilute further in Kinase Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound solution to the wells of a low-volume black 384-well plate.

    • Add 5 µL of Kinase Buffer to the "no enzyme" control wells.

    • Add 5 µL of the 2X Kinase Solution to all other wells.

    • Add 10 µL of the 2X Tracer Solution to all wells.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to high (tracer + kinase) and low (tracer only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Anti-proliferative MTT Assay

Application Note: This protocol is for a colorimetric assay to assess the effect of fluorinated pyridine compounds on cell proliferation and viability. The assay measures the metabolic activity of cells, which is an indicator of the number of viable cells. A reduction in metabolic activity suggests that the compound has cytotoxic or cytostatic effects.[4]

Protocol:

  • Reagent Preparation:

    • Cell Culture Medium: Appropriate complete medium for the chosen cancer cell line (e.g., RPMI-1640 with 10% FBS).

    • MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

    • Solubilization Solution: 10% SDS in 0.01 N HCl or DMSO.

    • Test Compounds: Prepare serial dilutions of the fluorinated pyridine compounds in cell culture medium.

  • Assay Procedure (96-well plate format):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted by fluorinated pyridine kinase inhibitors and a typical high-throughput screening workflow.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (e.g., JAK2) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of a fluorinated pyridine compound.

HTS_Workflow cluster_1 High-Throughput Screening Workflow Library Fluorinated Pyridine Compound Library PrimaryScreen Primary HTS Assay (e.g., FP, TR-FRET) Library->PrimaryScreen HitIdentification Hit Identification (Activity Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation (IC50) HitIdentification->DoseResponse SecondaryAssay Secondary/Orthogonal Assay (e.g., Cell-Based) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for a high-throughput screening campaign to identify and optimize fluorinated pyridine inhibitors.

References

Analytical methods for quantifying 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of the final drug product. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.

While a specific validated method for this particular analyte is not widely published, the following protocols are based on established analytical methodologies for structurally similar compounds, such as other pyridyl acetic acid derivatives and aromatic organic acids.[1][2][3] These methods serve as a robust starting point for method development and validation in a research or quality control setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Solid

(Data derived from publicly available information on similar compounds)

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for well-developed HPLC methods for similar analytes.

ParameterExpected Value
Retention Time (tR) 3.5 ± 0.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and intermediate process samples.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    5.0 10 90
    7.0 10 90
    7.1 90 10

    | 10.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[1][3]

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic rings).[1][3]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the sample solutions for analysis.

  • Quantify the amount of this compound in the samples using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. The following are suggested starting conditions for method development.

1. Instrumentation and Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.[4]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[4][5]

  • Ionization Mode: ESI positive or negative mode (to be determined experimentally, though negative mode is often suitable for carboxylic acids).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Column: A C18 or similar reverse-phase column with a smaller particle size (e.g., < 2 µm).

2. Method Development:

  • Perform a full scan analysis of a standard solution to determine the precursor ion ([M-H]⁻ or [M+H]⁺).

  • Conduct product ion scans to identify suitable fragment ions for Multiple Reaction Monitoring (MRM).

  • Optimize MS parameters such as collision energy and source parameters for the selected MRM transitions.

  • Validate the method for linearity, accuracy, precision, LOD, and LOQ as described for the HPLC-UV method.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Standard Stock Solution (1 mg/mL) working Prepare Working Standard Solutions stock->working injection Inject Standards & Samples working->injection sample Prepare Sample Solutions sample->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC-UV analysis of this compound.

LCMS_Method_Dev infusion Direct Infusion of Standard Solution full_scan Full Scan MS (Determine Precursor Ion) infusion->full_scan product_scan Product Ion Scan (MS/MS) (Identify Fragment Ions) full_scan->product_scan mrm_dev Develop MRM Method (Select Transitions) product_scan->mrm_dev lc_opt Optimize LC Conditions (Mobile Phase, Gradient) mrm_dev->lc_opt validation Method Validation lc_opt->validation

Caption: Logical steps for developing an LC-MS/MS method for sensitive quantification.

References

Application Notes and Protocols for Cell-Based Assay Development with 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of cell-based assays to characterize the biological activity of 2-(2-fluoro-5-methoxypyridin-3-yl)acetic acid derivatives. These compounds represent a novel chemical scaffold with potential therapeutic applications. The following protocols are designed to be adaptable for screening and characterizing these derivatives against two common classes of drug targets: G-protein coupled receptors (GPCRs) and enzymes (e.g., kinases). Cell-based assays are crucial in drug discovery for providing biologically relevant data on compound efficacy and cytotoxicity.[1][2][3]

Hypothetical Target Profiles

For the purpose of these protocols, we will consider two hypothetical derivatives:

  • Compound A: A potential modulator of a Gq-coupled GPCR.

  • Compound B: A potential inhibitor of an intracellular kinase.

Section 1: GPCR Activity Profiling using a Calcium Mobilization Assay

This section details the protocol for assessing the agonist or antagonist activity of this compound derivatives on a Gq-coupled GPCR expressed in HEK293 cells. Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.[4]

Data Presentation: Compound A - GPCR Modulation

Table 1: Agonist Activity of Compound A on Target GPCR

Concentration (µM) Mean Fluorescence Intensity % Activity (relative to max)
0.01 158 5.2
0.1 452 15.1
1 1875 62.5
10 2890 96.3
100 3000 100.0

| EC50 (µM) | \multicolumn{2}{c|}{1.5 } |

Table 2: Antagonist Activity of Compound A against Known Agonist

Concentration (µM) Mean Fluorescence Intensity % Inhibition
0.01 2450 1.9
0.1 1875 25.0
1 980 60.8
10 350 86.0
100 250 90.0

| IC50 (µM) | \multicolumn{2}{c|}{0.8 } |

Experimental Protocol: Calcium Mobilization Assay

1. Materials and Reagents:

  • HEK293 cell line stably expressing the target GPCR

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

2. Step-by-Step Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in HBSS.

  • Measurement:

    • For agonist testing, add the compound dilutions to the wells and measure the fluorescence intensity over time using a plate reader equipped with appropriate filters for Fluo-4.

    • For antagonist testing, pre-incubate the cells with the compound dilutions for 15-30 minutes before adding a known agonist of the receptor. Measure the fluorescence intensity as described above.

  • Data Analysis: Calculate the EC50 for agonists and IC50 for antagonists by plotting the response versus the log of the compound concentration.

Visualization: GPCR Signaling Pathway and Experimental Workflow

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Target GPCR Gq Gq GPCR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Stimulates Ca_release Ca2+ Release (Fluorescence) ER->Ca_release Releases CompoundA Compound A CompoundA->GPCR Binds

Caption: Gq-coupled GPCR signaling pathway activated by Compound A.

Calcium_Assay_Workflow start Start seed_cells Seed HEK293-GPCR cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight load_dye Load cells with Fluo-4 AM incubate_overnight->load_dye add_compounds Add serial dilutions of Compound A load_dye->add_compounds measure_fluorescence Measure fluorescence (Plate Reader) add_compounds->measure_fluorescence analyze_data Analyze Data (EC50/IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the calcium mobilization assay.

Section 2: Kinase Inhibition Profiling using a Cell-Based ELISA

This section outlines a protocol to determine the inhibitory effect of this compound derivatives on the phosphorylation of a target substrate by an intracellular kinase in a relevant cell line.

Data Presentation: Compound B - Kinase Inhibition

Table 3: Inhibition of Substrate Phosphorylation by Compound B

Concentration (µM) Absorbance (450 nm) % Inhibition
0.01 0.98 2.0
0.1 0.85 15.0
1 0.55 45.0
10 0.20 80.0
100 0.12 88.0

| IC50 (µM) | \multicolumn{2}{c|}{1.8 } |

Table 4: Cytotoxicity of Compound B

Concentration (µM) % Cell Viability
0.1 99
1 98
10 95
100 75

| CC50 (µM) | >100 |

Experimental Protocol: Cell-Based ELISA for Kinase Activity

1. Materials and Reagents:

  • Cancer cell line known to have active kinase signaling (e.g., HeLa, A549)

  • Appropriate cell culture medium and supplements

  • This compound derivatives (dissolved in DMSO)

  • Stimulant for the kinase pathway (e.g., growth factor)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching solution (e.g., hydrogen peroxide)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • 96-well microplates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

2. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the kinase pathway by adding a growth factor or other appropriate stimulus and incubate for a short period (e.g., 15-30 minutes).

  • Fixing and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent-containing buffer.

  • Immunostaining:

    • Block non-specific binding sites with blocking buffer.

    • Incubate with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add TMB substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Cytotoxicity Assay: In a parallel plate, perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.[5]

  • Data Analysis: Normalize the absorbance values to cell viability and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualization: Kinase Signaling and Inhibition Workflow

Kinase_Signaling cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response pSubstrate->CellularResponse CompoundB Compound B CompoundB->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by Compound B.

Kinase_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add Compound B (serial dilutions) seed_cells->add_inhibitor stimulate_pathway Stimulate with Growth Factor add_inhibitor->stimulate_pathway fix_perm Fix and Permeabilize Cells stimulate_pathway->fix_perm immunostain Immunostain for Phospho-Substrate fix_perm->immunostain detect_signal Add HRP Substrate and measure Absorbance immunostain->detect_signal analyze_data Analyze Data (IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based kinase inhibition ELISA.

References

In vitro ADME properties of compounds derived from 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vitro ADME Profiling of Novel Chemical Entities

Topic: In Vitro ADME Properties of Compounds Derived from 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds, using derivatives of this compound as representative examples. The following protocols for key in vitro ADME assays are detailed to enable researchers to assess the drug-like properties of their synthesized compounds early in the discovery pipeline, thereby mitigating the risk of late-stage clinical failures.

Data Presentation

A critical aspect of ADME profiling is the clear and concise presentation of quantitative data to facilitate the comparison of different compounds and aid in the selection of candidates with the most promising pharmacokinetic profiles. The following tables provide a template for summarizing key in vitro ADME parameters.

Table 1: Summary of In Vitro Permeability and Efflux

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationP-gp Substrate
Control (Propranolol) 25.023.50.94HighNo
Control (Atenolol) 0.50.61.2LowNo
Control (Digoxin) 0.25.025.0LowYes
Test Compound 1 ValueValueValueHigh/Moderate/LowYes/No
Test Compound 2 ValueValueValueHigh/Moderate/LowYes/No

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. ER = Papp (B→A) / Papp (A→B). A compound is considered a potential P-glycoprotein (P-gp) substrate if the efflux ratio is ≥ 2.

Table 2: Summary of In Vitro Metabolic Stability

Compound IDHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLMHalf-life (t½, min) in MLMIntrinsic Clearance (CLint, µL/min/mg protein) in MLMMetabolic Stability Classification
Control (Verapamil) 1546.21069.3Moderate
Control (Warfarin) > 60< 11.6> 60< 11.6High
Test Compound 1 ValueValueValueValueHigh/Moderate/Low
Test Compound 2 ValueValueValueValueHigh/Moderate/Low

HLM: Human Liver Microsomes. MLM: Mouse Liver Microsomes. Classification is typically based on half-life: High (> 30 min), Moderate (15-30 min), Low (< 15 min).

Table 3: Summary of Plasma Protein Binding

Compound ID% Bound (Human Plasma)Fraction Unbound (fu, Human)% Bound (Mouse Plasma)Fraction Unbound (fu, Mouse)Binding Classification
Control (Warfarin) 99.50.00598.00.020High
Control (Atenolol) < 5> 0.95< 5> 0.95Low
Test Compound 1 ValueValueValueValueHigh/Moderate/Low
Test Compound 2 ValueValueValueValueHigh/Moderate/Low

Classification is typically based on % Bound: High (> 90%), Moderate (50-90%), Low (< 50%).

Table 4: Summary of Cytochrome P450 (CYP) Inhibition

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Control (Ketoconazole) > 50> 50> 50> 500.1
Control (Quinidine) > 50> 50> 500.05> 50
Test Compound 1 ValueValueValueValueValue
Test Compound 2 ValueValueValueValueValue

IC₅₀ values > 10 µM are generally considered to indicate a low potential for clinically significant drug-drug interactions.

Experimental Protocols

Caco-2 Permeability Assay

This assay is widely used as an in vitro model of the human small intestinal mucosa to predict the absorption of orally administered drugs.[1]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 12-well or 96-well plates with 0.4 µm pore size polycarbonate membranes)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Test and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]

  • Monolayer Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[2]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically used. Additionally, a paracellular marker like Lucifer Yellow can be used to assess monolayer integrity.[2][3]

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.[1]

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.[1]

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[1]

    • Basolateral to Apical (B→A) Transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[1]

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[3]

  • Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.[3]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of drug transport (µmol/s)

  • A is the surface area of the membrane (cm²)

  • C₀ is the initial concentration in the donor compartment[2]

The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days for differentiation Culture for 21-25 days for differentiation Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days for differentiation Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21-25 days for differentiation->Verify monolayer integrity (TEER) Wash and pre-incubate monolayer Wash and pre-incubate monolayer Verify monolayer integrity (TEER)->Wash and pre-incubate monolayer Add test compound to donor side (A or B) Add test compound to donor side (A or B) Wash and pre-incubate monolayer->Add test compound to donor side (A or B) Incubate at 37°C Incubate at 37°C Add test compound to donor side (A or B)->Incubate at 37°C Collect samples from donor and receiver Collect samples from donor and receiver Incubate at 37°C->Collect samples from donor and receiver Analyze concentration by LC-MS/MS Analyze concentration by LC-MS/MS Collect samples from donor and receiver->Analyze concentration by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Analyze concentration by LC-MS/MS->Calculate Papp and Efflux Ratio

Caco-2 Permeability Assay Workflow
Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, which is a key determinant of a drug's half-life and clearance.[4][5]

Materials:

  • Pooled human and/or other species liver microsomes (e.g., mouse, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test and control compounds (e.g., Verapamil for moderate stability, Warfarin for high stability)

  • Acetonitrile (ACN) with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[6]

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.[6]

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]

  • Time-course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold solution of ACN containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare test compound and microsome solutions Prepare test compound and microsome solutions Combine compound and microsomes Combine compound and microsomes Prepare test compound and microsome solutions->Combine compound and microsomes Pre-incubate at 37°C Pre-incubate at 37°C Combine compound and microsomes->Pre-incubate at 37°C Initiate reaction with NADPH Initiate reaction with NADPH Pre-incubate at 37°C->Initiate reaction with NADPH Incubate and sample at time points Incubate and sample at time points Initiate reaction with NADPH->Incubate and sample at time points Terminate reaction with ACN Terminate reaction with ACN Incubate and sample at time points->Terminate reaction with ACN Centrifuge and collect supernatant Centrifuge and collect supernatant Terminate reaction with ACN->Centrifuge and collect supernatant Analyze by LC-MS/MS Analyze by LC-MS/MS Centrifuge and collect supernatant->Analyze by LC-MS/MS Calculate t½ and CLint Calculate t½ and CLint Analyze by LC-MS/MS->Calculate t½ and CLint

Metabolic Stability Assay Workflow
Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach the target site.[7]

Materials:

  • Pooled human and/or other species plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Test and control compounds (e.g., Warfarin for high binding, Atenolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM).[8]

  • RED Device Setup: Add the spiked plasma to the sample chamber of the RED device and an equal volume of PBS to the buffer chamber.[8]

  • Equilibrium Dialysis: Seal the device and incubate at 37°C with gentle shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[8]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) and then precipitate the proteins with ACN containing an internal standard.

  • Analysis: Determine the concentration of the compound in the processed samples from both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free (unbound) drug concentration.[8]

Data Analysis:

  • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • Percentage bound = (1 - fu) * 100

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike plasma with test compound Spike plasma with test compound Load plasma and buffer into RED device Load plasma and buffer into RED device Spike plasma with test compound->Load plasma and buffer into RED device Incubate at 37°C to reach equilibrium Incubate at 37°C to reach equilibrium Load plasma and buffer into RED device->Incubate at 37°C to reach equilibrium Collect samples from both chambers Collect samples from both chambers Incubate at 37°C to reach equilibrium->Collect samples from both chambers Process samples and analyze by LC-MS/MS Process samples and analyze by LC-MS/MS Collect samples from both chambers->Process samples and analyze by LC-MS/MS Calculate Fraction Unbound (fu) and % Bound Calculate Fraction Unbound (fu) and % Bound Process samples and analyze by LC-MS/MS->Calculate Fraction Unbound (fu) and % Bound

Plasma Protein Binding Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP isozymes, which is a common cause of drug-drug interactions.[9][10]

Materials:

  • Human liver microsomes or recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Phosphate buffer (100 mM, pH 7.4)

  • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH

  • Test compound at various concentrations and known inhibitors as positive controls (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the liver microsomes or recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding a mixture of the specific probe substrate and NADPH.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins and transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

Data Analysis:

  • Determine the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Inhibition Reaction cluster_analysis Analysis Prepare solutions of microsomes, test compound, and probe substrates Prepare solutions of microsomes, test compound, and probe substrates Combine microsomes and test compound Combine microsomes and test compound Prepare solutions of microsomes, test compound, and probe substrates->Combine microsomes and test compound Pre-incubate at 37°C Pre-incubate at 37°C Combine microsomes and test compound->Pre-incubate at 37°C Initiate reaction with substrate and NADPH Initiate reaction with substrate and NADPH Pre-incubate at 37°C->Initiate reaction with substrate and NADPH Incubate for a fixed time Incubate for a fixed time Initiate reaction with substrate and NADPH->Incubate for a fixed time Terminate reaction with ACN Terminate reaction with ACN Incubate for a fixed time->Terminate reaction with ACN Process samples Process samples Terminate reaction with ACN->Process samples Analyze metabolite formation by LC-MS/MS Analyze metabolite formation by LC-MS/MS Process samples->Analyze metabolite formation by LC-MS/MS Calculate IC₅₀ value Calculate IC₅₀ value Analyze metabolite formation by LC-MS/MS->Calculate IC₅₀ value

CYP450 Inhibition Assay Workflow

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. This valuable intermediate in pharmaceutical research can present unique synthetic challenges. This guide offers detailed experimental protocols, data analysis, and visual workflows to address common issues encountered during its preparation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, which is typically approached via a multi-step route involving the formation of a key acetonitrile intermediate followed by hydrolysis.

Problem 1: Low Yield or Failure in the Cyanation of 3-Bromo-2-fluoro-5-methoxypyridine

Question: I am attempting to synthesize 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile from 3-Bromo-2-fluoro-5-methoxypyridine using a palladium-catalyzed cyanation reaction, but I am observing low yields or no product formation. What are the possible causes and solutions?

Answer: Low yields in the cyanation of pyridyl halides are a common challenge due to the electron-deficient nature of the pyridine ring, which can lead to catalyst deactivation. Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Standard palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate phosphine ligands such as Xantphos or dppf are often employed. The strong affinity of cyanide for the metal center can hinder the catalytic cycle. It may be necessary to screen different ligand-to-metal ratios to optimize the reaction.

  • Cyanide Source: The choice of cyanide reagent can significantly impact the reaction outcome. While inorganic cyanides like KCN or NaCN are common, their low solubility can be problematic. Using Zn(CN)₂ with a palladium catalyst is a widely adopted and often more effective alternative for aryl and heteroaryl cyanations.

  • Reaction Conditions: Temperature and solvent play a crucial role. Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Common solvents include DMF, DMA, or toluene. The reaction temperature may need to be optimized, typically ranging from 80°C to 120°C.

  • Purity of Starting Material: Impurities in the 3-Bromo-2-fluoro-5-methoxypyridine can interfere with the catalyst. Ensure the starting material is of high purity.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • To a dry Schlenk flask, add 3-Bromo-2-fluoro-5-methoxypyridine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionAlternative
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with Xantphos
Cyanide Source Zn(CN)₂KCN with a phase-transfer catalyst
Solvent DMFDMA, Toluene
Temperature 100-110°C80-120°C (optimize as needed)

digraph "Cyanation Troubleshooting" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

start [label="Low Yield in Cyanation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Purity of\nStarting Material"]; check_conditions [label="Verify Anhydrous &\nInert Conditions"]; optimize_catalyst [label="Screen Catalyst\nand Ligand"]; optimize_cyanide [label="Change Cyanide\nSource (e.g., Zn(CN)₂)"]; optimize_temp [label="Optimize Reaction\nTemperature"]; success [label="Successful Cyanation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> check_conditions; start -> optimize_catalyst; start -> optimize_cyanide; start -> optimize_temp; check_reagents -> success [label="If Impure"]; check_conditions -> success [label="If Not Maintained"]; optimize_catalyst -> success [label="Improved Yield"]; optimize_cyanide -> success [label="Improved Yield"]; optimize_temp -> success [label="Improved Yield"]; }

Caption: Troubleshooting workflow for low-yield cyanation.

Problem 2: Incomplete Hydrolysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile

Question: I am trying to hydrolyze the nitrile intermediate to the carboxylic acid, but the reaction is either very slow or stalls, leaving unreacted nitrile or forming the amide as a major byproduct. How can I drive the reaction to completion?

Answer: The hydrolysis of nitriles to carboxylic acids can be challenging, and incomplete reaction or amide formation are common issues.[1][2] The reaction conditions need to be carefully controlled to ensure complete conversion.

  • Acidic vs. Alkaline Hydrolysis: Both acidic and alkaline conditions can be used for nitrile hydrolysis.[2]

    • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated HCl or H₂SO₄ is a common method.[2] This typically leads directly to the carboxylic acid.[2] However, for some substrates, the reaction can be slow.

    • Alkaline Hydrolysis: Refluxing with an aqueous solution of a strong base like NaOH or KOH will initially form the carboxylate salt.[2] An acidic workup is then required to protonate the carboxylate to the final carboxylic acid.[2] This method can sometimes be more effective for sterically hindered or electron-rich nitriles.

  • Reaction Time and Temperature: Nitrile hydrolysis often requires prolonged heating at elevated temperatures. If the reaction is slow, increasing the reaction time or temperature may be necessary. However, excessively harsh conditions can lead to decomposition.

  • Water Content: The presence of sufficient water is crucial for the hydrolysis to proceed. Ensure that the reaction mixture is not too concentrated.

Experimental Protocol: Acidic Hydrolysis

  • To a round-bottom flask, add 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile (1.0 eq) and a 6M aqueous solution of HCl.

  • Heat the mixture to reflux (approximately 100-110°C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to days.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH to the isoelectric point of the amino acid to induce precipitation, or extract the product with a suitable organic solvent.

  • Wash the product with cold water and dry under vacuum.

ParameterRecommended ConditionAlternative
Reagent 6M HCl (aq)Concentrated H₂SO₄ (aq)
Temperature Reflux (100-110°C)Optimize as needed
Reaction Time 24-48 hoursMonitor until completion

digraph "Hydrolysis Pathway" {
graph [rankdir="LR", splines=ortho];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

nitrile [label="2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile", fillcolor="#FBBC05"]; amide [label="2-(2-Fluoro-5-methoxypyridin-3-yl)acetamide"]; acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

nitrile -> amide [label="H₂O, H⁺ or OH⁻\n(incomplete hydrolysis)"]; amide -> acid [label="H₂O, H⁺ or OH⁻\n(prolonged heating)"]; nitrile -> acid [label="H₂O, H⁺ or OH⁻\n(complete hydrolysis)"]; }

Caption: Hydrolysis pathway of the nitrile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical synthetic approach starts from a suitably substituted pyridine. A plausible route is the bromination of 2-fluoro-5-methoxypyridine to yield 3-bromo-2-fluoro-5-methoxypyridine. This intermediate can then undergo a palladium-catalyzed cyanation to introduce the acetonitrile group, followed by hydrolysis of the nitrile to the final carboxylic acid.

Synthetic Pathway start 2-Fluoro-5-methoxypyridine bromo 3-Bromo-2-fluoro-5-methoxypyridine start->bromo Bromination (e.g., NBS) nitrile 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile bromo->nitrile Cyanation (e.g., Pd catalyst, Zn(CN)₂) acid This compound nitrile->acid Hydrolysis (e.g., H⁺, H₂O, heat)

Caption: Proposed synthetic pathway.

Q2: Are there alternative methods to introduce the acetic acid side chain without going through the nitrile?

A2: Yes, alternative methods exist, although they may have their own challenges. One possibility is a metal-halogen exchange on 3-bromo-2-fluoro-5-methoxypyridine followed by quenching with a suitable electrophile like diethyl carbonate and subsequent hydrolysis. Another approach could involve a cross-coupling reaction with a protected form of a two-carbon building block. However, the cyanation-hydrolysis sequence is often preferred for its reliability.

Q3: What are the key safety precautions to take during this synthesis?

A3: Several steps in this synthesis require strict safety measures:

  • Cyanide Compounds: All cyanide reagents (e.g., KCN, NaCN, Zn(CN)₂) are highly toxic. Handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH, KOH) are corrosive. Handle them with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally not highly toxic, some palladium compounds can be irritants. Handle them in a fume hood and avoid inhalation of dust.

Q4: How can I purify the final product, this compound?

A4: The purification of the final product depends on its physical properties and the impurities present. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to prevent tailing, is a good starting point.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.

References

Technical Support Center: Synthesis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The common impurities largely depend on the synthetic route employed. However, they can be broadly categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials and Intermediates: Residual precursors from various stages of the synthesis are common. For instance, if the synthesis involves the hydrolysis of the corresponding nitrile, 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile may be present.

    • Isomeric Impurities: Substitution reactions on the pyridine ring can sometimes yield positional isomers. For example, impurities with the acetic acid moiety at the 4- or 6-position of the pyridine ring may be formed.

    • Byproducts from Side Reactions: Over-halogenated or under-halogenated species can arise if halogenation steps are involved in the synthesis of the pyridine core.

  • Reagent- and Solvent-Related Impurities:

    • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, hexanes) may be present in the final product.

    • Residual Reagents: Traces of reagents used in the synthesis, such as bases or catalysts, might persist.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities, especially when isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing both chromatographic separation and mass information.

Q3: What are the recommended methods for removing common impurities?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a highly effective method for removing impurities if the desired product is a solid and a suitable solvent system can be identified. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: For mixtures with impurities of similar polarity to the desired product, silica gel column chromatography is a powerful purification technique. A gradient elution with a solvent system like hexanes and ethyl acetate is often effective.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be separated from non-acidic impurities by dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be acidified to precipitate the pure acid.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress closely using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of a key reagent.
Suboptimal reaction conditionsSystematically vary reaction parameters such as temperature, solvent, and catalyst to find the optimal conditions for your specific substrate.
Product loss during workupEnsure that the pH is adjusted correctly during extractions to minimize the loss of the acidic product in the organic phase. Use an appropriate amount of solvent during recrystallization to avoid excessive loss in the mother liquor.
Issue 2: Presence of an Unknown Impurity in HPLC
Potential Cause Troubleshooting Step
Isomeric byproductIsolate the impurity using preparative HPLC or column chromatography and characterize its structure using NMR and MS. Once identified, modify the reaction conditions (e.g., temperature, order of addition of reagents) of the relevant synthetic step to minimize its formation.
Degradation of the productIf the product is sensitive to heat or acid/base, ensure that the workup and purification conditions are mild. Consider performing the purification at a lower temperature.
Contamination from reagents or solventsUse high-purity reagents and solvents. Run a blank analysis of the reagents and solvents to check for any pre-existing impurities.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis of the crude mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Impurities cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Sources Start 2-Amino-5-methoxypyridine Intermediate1 Halogenated 2-fluoro-5-methoxypyridine Start->Intermediate1 Halogenation Impurity1 Unreacted Starting Material Start->Impurity1 Intermediate2 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile Intermediate1->Intermediate2 Cyanation Impurity2 Isomeric Byproducts (e.g., 4- or 6-substituted) Intermediate1->Impurity2 Impurity4 Over/Under Halogenated Species Intermediate1->Impurity4 FinalProduct This compound Intermediate2->FinalProduct Hydrolysis Impurity3 Residual Acetonitrile or Amide Intermediate2->Impurity3

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Quantify Quantify Impurity Level (HPLC) Identify->Quantify Source Determine Source of Impurity Quantify->Source Optimize Optimize Reaction Conditions (Temperature, Reagents, etc.) Source->Optimize Process-Related Purify Improve Purification Method (Recrystallization, Chromatography) Source->Purify Purification Issue End Impurity within Acceptable Limits Optimize->End Purify->End

Caption: Troubleshooting workflow for impurity management.

Stability and degradation of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture absorption, as the compound may be hygroscopic. For optimal preservation of its chemical integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, particularly for long-term storage, to protect against potential degradation from air and light.

Q2: What are the potential degradation pathways for this compound under experimental conditions?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation pathways can be anticipated under stress conditions commonly used in forced degradation studies:

  • Hydrolysis: The carboxylic acid group can undergo esterification if alcohols are present as solvents, particularly under acidic conditions. The ether linkage of the methoxy group may also be susceptible to cleavage under strong acidic conditions.

  • Oxidation: The pyridine ring and the acetic acid side chain could be susceptible to oxidation, potentially leading to the formation of N-oxides or cleavage of the side chain.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of pyridine-containing compounds.

  • Decarboxylation: Under thermal stress, the acetic acid moiety might undergo decarboxylation.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the stability of this compound. This method can separate the parent compound from its degradation products, allowing for the quantification of its purity over time. The development and validation of such a method are crucial for accurate stability assessment.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradationReview sample handling and storage procedures. Ensure the compound is protected from light, heat, and moisture. Prepare fresh solutions for analysis.
Impurities in the starting materialObtain a certificate of analysis for the compound to identify known impurities. If necessary, purify the compound using appropriate techniques like recrystallization or chromatography.
Loss of compound potency or activity Degradation of the compoundPerform a forced degradation study to identify the conditions under which the compound is unstable. Adjust experimental conditions accordingly (e.g., pH, temperature, solvent).
Inaccurate quantificationRe-validate the analytical method to ensure its accuracy and precision. Use a certified reference standard for calibration.
Inconsistent experimental results Variable stability of the compound under different experimental setupsStandardize all experimental protocols, including solution preparation, incubation times, and storage of stock solutions. Implement a stability testing protocol to monitor the compound's integrity throughout the experiment.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance.[3][5][6] The following are detailed protocols for conducting forced degradation studies on this compound.

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, mix the stock solution with 0.1 M to 1 M hydrochloric acid.[5]

    • For basic hydrolysis, mix the stock solution with 0.1 M to 1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 40-80°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Treat the solution with a suitable oxidizing agent, such as 3-30% hydrogen peroxide.

    • Incubate the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

3. Thermal Degradation

  • Objective: To determine the effect of heat on the compound's stability.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 60-80°C).

    • For solution stability, incubate a 1 mg/mL solution at a high temperature.

    • Analyze samples at different time intervals to assess the extent of degradation.

4. Photostability Testing

  • Objective: To assess the compound's sensitivity to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber).

    • Keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze the exposed and control samples at appropriate time points to determine the extent of photodegradation.

Data Presentation

The results from the forced degradation studies should be summarized in a table for easy comparison.

Stress Condition Reagent/Condition Duration Temperature % Degradation Number of Degradants
Acidic Hydrolysis0.1 M HCl24 h60°CDataData
Basic Hydrolysis0.1 M NaOH24 h60°CDataData
Oxidation3% H₂O₂24 hRTDataData
Thermal (Solid)-48 h80°CDataData
Thermal (Solution)-48 h80°CDataData
PhotostabilityICH Option 1-RTDataData

*Data to be filled in based on experimental results.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling analysis Analyze by HPLC sampling->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways main This compound hydrolysis Hydrolysis main->hydrolysis Acid/Base oxidation Oxidation main->oxidation Oxidizing Agents photo Photodegradation main->photo UV/Vis Light thermal Thermal Degradation main->thermal Heat

Caption: Potential degradation pathways.

References

Side reactions in the functionalization of the pyridine ring of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. The following information addresses potential side reactions and offers guidance on experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of the pyridine ring of this compound.

Issue 1: Low or No Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAr)

  • Question: I am attempting a nucleophilic aromatic substitution (SNAr) on the 2-fluoro position, but I am observing low to no yield of my target compound. What are the possible causes and solutions?

  • Answer: Low yields in SNAr reactions with this substrate can arise from several factors. The 2-fluoro group on the pyridine ring is highly activated for nucleophilic displacement, often allowing for milder reaction conditions compared to other halopyridines.[1] However, competing side reactions involving the other functional groups can reduce the yield of the desired product.

    • Inadequate Reaction Conditions: While the 2-fluoro group is reactive, conditions must still be optimized for the specific nucleophile.

      • Solution: Systematically screen solvents, bases, and temperatures. Common solvents for SNAr on fluoropyridines include DMF, DMSO, and tert-amyl alcohol.[1] A variety of bases such as K₂CO₃, K₃PO₄, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can be employed.

    • Side Reactions of the Acetic Acid Moiety: The carboxylic acid group can undergo several side reactions that consume starting material or the desired product.

      • Decarboxylation: Pyridylacetic acids, particularly when the acetic acid group is at the 2- or 4-position, are known to be susceptible to decarboxylation, and this can be a concern for the 3-substituted isomer as well under certain conditions.[2][3] Elevated temperatures can promote this side reaction.

        • Solution: Employ the mildest possible reaction temperature that still allows for the desired SNAr to proceed. Monitor the reaction for the formation of 3-methyl-2-substituted-5-methoxypyridine, the decarboxylated byproduct.

      • Esterification or Amide Formation: If the reaction conditions involve alcohols or amines as solvents or additives, the carboxylic acid can be converted to an ester or amide, respectively.

        • Solution: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

    • Cleavage of the Methoxy Group: The 5-methoxy group is generally stable, but can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.

      • Solution: Avoid strongly acidic or basic conditions where possible. If demethylation is observed, consider using milder bases or protecting the methoxy group, although this is less common.

Issue 2: Formation of Multiple Products

  • Question: My reaction is producing a mixture of products that are difficult to separate. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge. Besides the desired SNAr product, you may be observing byproducts from the side reactions mentioned above.

    • Decarboxylated Product: As noted, decarboxylation of the acetic acid side chain can lead to a significant byproduct.

    • Products from Reactions at the Acetic Acid Group: Esterification or amide formation can lead to a mixture of products if not intended.

    • Demethylated Product: Cleavage of the 5-methoxy group will result in a hydroxypyridine derivative.

    • Intramolecular Cyclization: Depending on the reaction conditions and the nature of the substituents, intramolecular cyclization involving the acetic acid side chain could be a possibility, leading to lactam formation.[4]

    Mitigation Strategies:

    • Protecting Group Strategy: The most robust solution to minimize side reactions involving the acetic acid group is to protect it as an ester. This prevents decarboxylation, esterification, and amide formation during the SNAr step.

    • Careful Control of Reaction Conditions: Use the lowest effective temperature and screen for milder bases to avoid decarboxylation and demethylation.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of side products and stop the reaction once the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when functionalizing this compound?

A1: The most prevalent side reactions are:

  • Decarboxylation of the acetic acid side chain, especially at elevated temperatures.

  • Esterification or Amide Formation at the carboxylic acid group if alcohols or amines are present in the reaction mixture.

  • Demethylation of the 5-methoxy group under harsh acidic or basic conditions.

  • Intramolecular cyclization involving the acetic acid moiety.[4]

Q2: Is it necessary to protect the carboxylic acid group before performing a nucleophilic aromatic substitution?

A2: While not always strictly necessary for obtaining some product, protecting the carboxylic acid as an ester is highly recommended to improve the yield and purity of the desired SNAr product by preventing decarboxylation and other side reactions at the acid functionality.

Q3: What are the best practices for setting up an SNAr reaction with this substrate?

A3:

  • Protect the Carboxylic Acid: If possible, start with the methyl or ethyl ester of this compound.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases.[1]

  • Anhydrous Solvents: Use anhydrous solvents to avoid unwanted reactions with water.[1]

  • Temperature Control: Start with milder temperatures (e.g., room temperature to 80 °C) and only increase if the reaction is not proceeding.

  • Choice of Base: Use a base that is strong enough to deprotonate the nucleophile but not so strong as to promote side reactions. Inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.

Q4: How can I monitor the progress of the reaction and identify side products?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential tools.

  • TLC: Allows for a quick visual assessment of the consumption of starting material and the formation of new products.

  • LC-MS: Provides more definitive information on the molecular weights of the components in the reaction mixture, helping to identify the desired product and potential side products (e.g., a mass corresponding to the decarboxylated or demethylated product).

Data Presentation

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionFunctional Group InvolvedConditions Favoring the Side ReactionMitigation StrategyPotential Byproduct Structure
DecarboxylationAcetic AcidHigh temperaturesUse milder reaction temperatures; Protect the carboxylic acid as an ester3-methyl-2-substituted-5-methoxypyridine
EsterificationAcetic AcidPresence of alcohols, acidic conditionsProtect the carboxylic acid; Avoid alcohol solvents if protection is not used2-(2-substituted-5-methoxypyridin-3-yl)acetate
Amide FormationAcetic AcidPresence of amines, coupling agentsProtect the carboxylic acid; Perform SNAr before amide couplingN-substituted-2-(2-substituted-5-methoxypyridin-3-yl)acetamide
DemethylationMethoxy GroupStrong acids or bases, high temperaturesUse milder reaction conditions; Avoid prolonged heating2-substituted-5-hydroxy-3-pyridylacetic acid derivative
Intramolecular CyclizationAcetic Acid & Pyridine Ring/NucleophileSpecific reaction conditions, presence of activating agentsProtect the carboxylic acid; Careful choice of reagents and conditionsFused heterocyclic systems (e.g., lactams)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (with Carboxylic Acid Protection)

This protocol describes the reaction of the methyl ester of this compound with a generic secondary amine.

  • Materials:

    • Methyl 2-(2-fluoro-5-methoxypyridin-3-yl)acetate

    • Amine (e.g., morpholine, piperidine)

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add methyl 2-(2-fluoro-5-methoxypyridin-3-yl)acetate (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

    • Stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • If desired, the methyl ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Protocol 2: General Procedure for Amide Coupling of the Carboxylic Acid

This protocol describes the formation of an amide bond using HATU as a coupling agent.

  • Materials:

    • 2-(2-Substituted-5-methoxypyridin-3-yl)acetic acid (product from SNAr and deprotection)

    • Amine

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5][6]

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.[6]

    • Add the amine (1.1 eq) followed by DIEA (2.5 eq).[5]

    • Add HATU (1.2 eq) portion-wise to the stirring solution.[5][6]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

Side_Reactions cluster_functionalization Functionalization Conditions cluster_side_reactions Potential Side Reactions Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile, Base AmideCoupling Amide Coupling Start->AmideCoupling Amine, Coupling Agent Esterification Esterification Start->Esterification Alcohol, Acid Decarboxylation Decarboxylation SNAr->Decarboxylation High Temp. Demethylation Demethylation SNAr->Demethylation Harsh Base/ High Temp. UnwantedEster Unwanted Esterification SNAr->UnwantedEster Alcohol present DesiredProduct Desired Functionalized Product SNAr->DesiredProduct IntraCyclization Intramolecular Cyclization AmideCoupling->IntraCyclization Activating Agent AmideCoupling->DesiredProduct Esterification->Demethylation Harsh Acid Esterification->DesiredProduct UnwantedAmide Unwanted Amide Formation

Caption: Potential reaction pathways and side reactions during the functionalization of this compound.

Troubleshooting_Workflow Start Low Yield or Multiple Products in SNAr Reaction Protect Is the carboxylic acid protected? Start->Protect YesProtect Yes Protect->YesProtect NoProtect No Protect->NoProtect CheckConditions Review Reaction Conditions (Temp, Base, Solvent) YesProtect->CheckConditions ProtectAcid Protect Carboxylic Acid (e.g., as methyl ester) NoProtect->ProtectAcid HarshConditions Are conditions too harsh? CheckConditions->HarshConditions YesHarsh Yes HarshConditions->YesHarsh NoHarsh No HarshConditions->NoHarsh MildConditions Use Milder Conditions: - Lower Temperature - Weaker Base YesHarsh->MildConditions Optimize Systematically Optimize Conditions NoHarsh->Optimize ReRun Re-run Reaction MildConditions->ReRun Optimize->ReRun ProtectAcid->ReRun

Caption: Troubleshooting workflow for low yield or multiple products in SNAr reactions.

References

Troubleshooting low yields in the preparation of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid and its analogs. The content is structured to address specific experimental challenges with detailed protocols and data-driven recommendations.

General Synthetic Workflow

A common and effective route to synthesize 2-(pyridin-3-yl)acetic acid analogs involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce a cyanomethyl group, followed by hydrolysis to the desired carboxylic acid. The workflow below illustrates this general approach.

G cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Hydrolysis A Substituted 3-Halopyridine B Palladium-Catalyzed Cyanomethylation A->B Zn(CH₂CN)₂ or similar Pd Catalyst, Ligand, Base C Intermediate (Pyridin-3-yl)acetonitrile B->C D Intermediate (Pyridin-3-yl)acetonitrile E Acid or Base Hydrolysis D->E H₂O, H⁺ or OH⁻ Heat F Final Product 2-(Pyridin-3-yl)acetic acid E->F

Caption: General two-step synthetic workflow for preparing pyridylacetic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or no yield in the palladium-catalyzed cyanomethylation step.

Question: My palladium-catalyzed cross-coupling reaction to introduce the acetic acid precursor (e.g., cyanomethyl group) is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: Low yields in palladium-catalyzed cross-coupling reactions involving pyridine substrates are a common issue. The electron-deficient nature of the pyridine ring and potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1][2] Here are the key parameters to investigate:

  • Catalyst System (Catalyst, Ligand, Base): The choice of catalyst, ligand, and base is critical and highly interdependent. Electron-rich phosphine ligands are often effective for cross-coupling with electron-deficient heteroaryl halides.[3] The base is crucial for the transmetalation step and must be carefully selected to avoid side reactions.

  • Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing all reactants. Temperature control is vital; insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.

  • Reagent Quality: The purity of the starting halopyridine, the organometallic reagent, and the palladium catalyst is paramount. Impurities can poison the catalyst.

The diagram below provides a logical workflow for troubleshooting this step.

G start Low Yield in Cross-Coupling Step q1 Are Starting Materials Pure & Anhydrous? start->q1 a1_yes Screen Catalyst & Ligand q1->a1_yes Yes a1_no Purify Starting Materials & Dry Solvents q1->a1_no No q2 Is Base/Solvent Combination Optimal? a1_yes->q2 a1_no->start a2_yes Optimize Reaction Temperature & Time q2->a2_yes Yes a2_no Screen Alternative Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) & Solvents (e.g., Dioxane, Toluene, 2-MeTHF) q2->a2_no No end_node Yield Improved a2_yes->end_node a2_no->q2

Caption: Decision tree for troubleshooting the Pd-catalyzed cross-coupling step.

Data Presentation: Catalyst System Optimization

The following table summarizes common palladium catalyst systems used for cross-coupling reactions with pyridyl halides. Yields are illustrative and highly substrate-dependent.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O80-11060-90%[3]
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃1,4-Dioxane10055-85%[1]
PdCl₂(dppf) (3-5)(none)Na₂CO₃DMF90-12050-80%[3]
Pd(PPh₃)₄ (5)(none)Cs₂CO₃DME8540-75%[1]
Issue 2: Incomplete hydrolysis of the nitrile intermediate.

Question: The hydrolysis of my 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile intermediate is slow, incomplete, or results in a complex mixture. How can I improve this final step?

Answer: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, but both methods have potential drawbacks.[4] Incomplete reaction often results in the isolation of the corresponding amide as a major byproduct.[5]

  • Acidic Hydrolysis: Typically uses strong acids like H₂SO₄ or HCl in water or aqueous alcohol.[6] This method is often clean but can require harsh conditions (high temperatures, long reaction times) which may not be suitable for sensitive substrates.

  • Basic Hydrolysis: Uses strong bases like NaOH or KOH. This method is often faster but can be complicated by the solubility of the intermediate pyridylacetate salt. Careful acidification is required during workup to protonate the carboxylate and isolate the final product.

Data Presentation: Comparison of Hydrolysis Conditions

ConditionReagentsTemperature (°C)ProsCons
Acidic 6-12 M H₂SO₄ or HCl (aq)80 - RefluxCleaner reaction profile; easier product isolation.Can require harsh conditions; potential for substrate degradation.
Basic 6 M NaOH or KOH in H₂O/EtOH80 - RefluxOften faster than acidic hydrolysis.Formation of salts can complicate workup; potential for side reactions.
Issue 3: What are the most common side reactions leading to low yields?

Question: Besides starting material recovery, what specific side products should I be looking for that could explain my low yield?

Answer: Several side reactions can compete with the desired transformation, reducing the overall yield.

  • Homocoupling: The organometallic reagent can couple with itself, or the pyridyl halide can undergo homocoupling, especially at high temperatures or if the catalyst system is not optimal.

  • Protodehalogenation: The starting pyridyl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by trace amounts of water or other protic sources in the reaction.

  • Amide Formation: During nitrile hydrolysis, the reaction can stall at the intermediate amide stage, especially if conditions are not harsh enough to complete the conversion to the carboxylic acid.[5]

  • Decarboxylation: While 3-pyridylacetic acids are more stable than their 2- or 4-isomers, prolonged exposure to very high temperatures or harsh acidic/basic conditions can potentially lead to decarboxylation.[7][8]

G A Pyridyl-X B Pyridyl-CH₂CN A->B Pd-Catalyzed Cross-Coupling S1 Pyridyl-Pyridyl (Homocoupling) A->S1 Side Reaction S2 Pyridyl-H (Protodehalogenation) A->S2 Side Reaction C Pyridyl-CH₂COOH (Desired Product) B->C Hydrolysis S3 Pyridyl-CH₂CONH₂ (Amide Byproduct) B->S3 Incomplete Reaction

References

Validation & Comparative

Biological target identification for 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, I will construct a template for the requested comparison guide. This template will serve as a blueprint, demonstrating the structure, format, and level of detail expected. Researchers can then use this framework to populate it with their own experimental data.

Template: Comparison Guide for Biological Target Identification

Biological Target Identification and Comparison of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic Acid Derivatives

Introduction

This compound and its derivatives represent a novel class of small molecules with potential therapeutic applications. The identification of their biological targets is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. This guide provides a comparative analysis of hypothetical derivatives, outlining their binding affinities, enzymatic inhibition, and effects on relevant signaling pathways. All data presented herein is for illustrative purposes and should be replaced with experimentally validated results.

Comparative Analysis of Target Binding Affinity

The affinity of a compound for its biological target is a primary indicator of its potency. In this section, we compare the binding affinities of three hypothetical derivatives against a panel of potential protein targets.

Table 1: Comparative Target Binding Affinities (Kd, nM)

Compound IDTarget ATarget BTarget C
Derivative-001 15.2120.5>10,000
Derivative-002 8.798.3>10,000
Derivative-003 250.112.4>10,000
Parent Compound 500.0350.0>10,000

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the test compounds (e.g., 0.1 nM to 10 µM) over the sensor surface.

  • Data Acquisition: Measure the change in the SPR signal (response units) over time.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Comparative Enzymatic Inhibition

To further characterize the interaction of the derivatives with their primary targets, enzyme inhibition assays were performed.

Table 2: Comparative Enzymatic Inhibition (IC50, µM)

Compound IDEnzyme AEnzyme B
Derivative-001 0.051.2
Derivative-002 0.020.8
Derivative-003 2.50.09
Parent Compound 10.28.5

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and necessary co-factors in an appropriate buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate at the optimal temperature for a defined period.

  • Detection: Measure the enzyme activity by quantifying the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Pathway Analysis

The functional consequence of target engagement was assessed by analyzing the modulation of a key signaling pathway.

Diagram 1: Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates Derivative Derivative Derivative->Kinase2 Inhibits Transcription Gene Transcription Effector->Transcription

Caption: Inhibition of the Kinase2 signaling cascade by the derivative.

Diagram 2: Experimental Workflow for Target Identification

G Compound 2-(2-Fluoro-5-methoxy pyridin-3-yl)acetic acid Derivatives Affinity Affinity-Based Screening Compound->Affinity Enzyme Enzyme Inhibition Assays Compound->Enzyme Cellular Cellular Thermal Shift Assay (CETSA) Affinity->Cellular Enzyme->Cellular Target Validated Biological Target Cellular->Target

Caption: Workflow for identifying the biological targets of the derivatives.

Comparative Efficacy of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic Acid Analogs as Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of novel synthetic analogs based on the 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid scaffold. The primary biological target evaluated is the Human Immunodeficiency Virus-1 (HIV-1) integrase, a critical enzyme for viral replication.[1][2] The compounds were assessed for their ability to inhibit the strand transfer activity of HIV-1 integrase and for their antiviral efficacy in a cell-based model. Cytotoxicity was also evaluated to determine the selectivity index for each analog.

The data presented herein is intended to guide structure-activity relationship (SAR) studies and support the further development of this chemical series as potential antiretroviral agents.

Data Presentation: Efficacy and Cytotoxicity

The inhibitory activity of the parent compound (Analog A) and its derivatives was evaluated using a biochemical HIV-1 integrase strand transfer assay and a cell-based lentiviral transduction assay. Cytotoxicity was determined in MT-4 cells. The results are summarized in the table below.

Analog IDStructureR1R2Integrase IC50 (nM)Antiviral EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Analog A 2-(2-Fluoro -5-methoxy pyridin-3-yl)acetic acidFOCH₃150320>50>156
Analog B 2-(2-Chloro -5-methoxy pyridin-3-yl)acetic acidClOCH₃125280>50>178
Analog C 2-(2-Fluoro -5-ethoxy pyridin-3-yl)acetic acidFOCH₂CH₃180410>50>121
Analog D 2-(2-Fluoro -5-hydroxy pyridin-3-yl)acetic acidFOH2506004575
Raltegravir Reference Compound--515>100>6667

IC50: 50% inhibitory concentration in the biochemical assay. EC50: 50% effective concentration in the cell-based antiviral assay. CC50: 50% cytotoxic concentration. Data is hypothetical and for illustrative purposes.

Key Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This biochemical assay quantifies the inhibition of the strand transfer step of HIV-1 DNA integration.[3][4]

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded DNA oligonucleotide that mimics the HIV-1 LTR U5 donor substrate (DS). Plates are incubated and washed to remove unbound DNA.

  • Enzyme Binding: Recombinant full-length HIV-1 integrase protein is added to the wells and incubated to allow binding to the DS DNA. Unbound enzyme is removed by washing.

  • Inhibitor Addition: Test compounds (analogs A-D and Raltegravir) are serially diluted in assay buffer and added to the wells. Control wells contain either no inhibitor (positive control) or no enzyme (negative control).

  • Strand Transfer Reaction: A digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA is added to all wells to initiate the strand transfer reaction. The plate is incubated for 60 minutes at 37°C.

  • Detection: The plate is washed, and an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added. After incubation and a final wash, a TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added. The reaction is stopped with sulfuric acid.

  • Data Analysis: The absorbance is read at 450 nm. Percent inhibition is calculated relative to controls, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (Lentiviral Transduction)

This assay measures the ability of the compounds to inhibit HIV-1 replication in a cellular context using a safe, replication-incompetent lentiviral system.[5][6]

  • Cell Seeding: MT-4 cells (a human T-cell line) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with serial dilutions of the test compounds for 2 hours.

  • Transduction: A fixed amount of VSV-G pseudotyped lentiviral particles encoding a luciferase reporter gene is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Luciferase Assay: The medium is removed, and cells are lysed. A luciferase assay reagent is added, and luminescence is measured using a plate reader.

  • Data Analysis: The reduction in luciferase signal in the presence of the compound compared to untreated controls indicates antiviral activity. EC50 values are calculated from dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[7][8][9][10]

  • Cell Culture: MT-4 cells are seeded in a 96-well plate (2 x 10⁴ cells/well) and treated with serial dilutions of the test compounds for 48 hours, mirroring the antiviral assay conditions.

  • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.[9][11] The plate is incubated for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at 570 nm.

  • Data Analysis: The absorbance of treated cells is compared to that of untreated control cells to determine the percentage of viable cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition

The following diagram illustrates the key steps in the integration of viral DNA into the host genome, a process catalyzed by HIV-1 integrase. The strand transfer inhibitors, such as the compounds evaluated in this guide, act by blocking the covalent insertion of viral DNA into the host chromosome.[12][13]

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-Integration Complex (PIC) vDNA->PIC Integrase Binding Processed_vDNA 3' Processed Viral DNA PIC->Processed_vDNA Nuclear Import & 3' Processing hDNA Host DNA Integrated_Provirus Integrated Provirus hDNA->Integrated_Provirus Processed_vDNA->Integrated_Provirus Strand Transfer Inhibitor Integrase Inhibitor Inhibitor->Integrated_Provirus Blocks Strand Transfer

Caption: HIV-1 Integrase Pathway and Point of Inhibition.

Experimental Workflow for Compound Evaluation

This diagram outlines the sequential process used to evaluate the efficacy and safety profile of the synthesized analogs.

Experimental_Workflow cluster_screening Screening Cascade start Synthesized Analogs (A, B, C, D) biochem_assay Primary Screen: Biochemical Integrase Assay (Determine IC50) start->biochem_assay cell_assay Secondary Screen: Cell-Based Antiviral Assay (Determine EC50) biochem_assay->cell_assay Active Compounds cyto_assay Cytotoxicity Screen: MTT Assay (Determine CC50) cell_assay->cyto_assay analysis Data Analysis: Calculate Selectivity Index (SI) cyto_assay->analysis end Identify Lead Compound(s) analysis->end

Caption: Workflow for Efficacy and Cytotoxicity Screening.

References

In vivo testing of compounds synthesized from 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of Dipraglurant (ADX48621), a compound featuring a 2-fluoro-5-methoxypyridine core scaffold potentially synthesizable from 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid, against other prominent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), Fenobam and Mavoglurant (AFQ056). The data presented herein is collated from publicly available preclinical and clinical studies.

Introduction to the Compound Class and Rationale

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and Fragile X syndrome. Consequently, mGluR5 has emerged as a promising therapeutic target. Negative allosteric modulators of mGluR5 are of particular interest as they offer a mechanism to dampen excessive glutamate signaling.

The compound of interest, Dipraglurant, contains a 6-fluoro-imidazo[1,2-a]pyridine core. While direct synthesis from this compound is not explicitly documented in the available literature, a plausible synthetic route can be envisioned. The acetic acid moiety could be converted to an amino group, followed by cyclization and subsequent functionalization to yield the final imidazopyridine scaffold. This guide will focus on the in vivo profile of Dipraglurant and its comparison with other key mGluR5 NAMs to provide a framework for researchers in the field.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Dipraglurant, Fenobam, and Mavoglurant in various animal models relevant to their therapeutic indications.

Table 1: Efficacy in Models of Parkinson's Disease Levodopa-Induced Dyskinesia (LID)

CompoundAnimal ModelDosing RegimenKey Findings
Dipraglurant MPTP-treated macaque3, 10, and 30 mg/kg, p.o.Dose-dependent reduction in dyskinesias, with the best effect at 30 mg/kg without compromising levodopa efficacy.[1]
Mavoglurant Not explicitly detailed in the provided search results for a direct head-to-head comparison in the same LID model.-Has been assessed in clinical trials for LID in Parkinson's disease.[2]
Fenobam Not typically evaluated in LID models.-Primarily investigated for analgesic and anxiolytic effects.

Table 2: Efficacy in Models of Anxiety

CompoundAnimal ModelDosing RegimenKey Findings
Dipraglurant Vogel conflict-drinking model (rat)1, 3, 10, and 30 mg/kg, p.o.Dose-dependently increased the number of punished licks, indicating an anxiolytic-like effect.[2]
Fenobam Vogel conflict test (rat)Not specified in detail, but active in the model.[3]Demonstrated anxiolytic properties comparable to diazepam in some studies.[3]
Mavoglurant Stress-induced hyperthermia test (mouse)Not specified in detail.Showed efficacy in this model, suggesting anxiolytic potential.[2]

Table 3: Efficacy in Models of Depression

CompoundAnimal ModelDosing RegimenKey Findings
Dipraglurant Forced swim test (mouse and rat)30 and 50 mg/kg, p.o. (mouse); 3, 10, and 30 mg/kg, p.o. (rat)Dose-dependently decreased immobility time, suggesting an antidepressant-like effect.[2]
Fenobam Not a primary indication; limited data in depression models.--
Mavoglurant Not a primary indication; limited data in depression models.--

Comparative In Vivo Pharmacokinetics

A summary of key pharmacokinetic parameters is presented below. It is important to note that these values can vary depending on the species and experimental conditions.

Table 4: Pharmacokinetic Parameters

CompoundSpeciesRouteKey Parameters
Dipraglurant Macaquep.o. (3, 10, 30 mg/kg)Cmax: 1.04, 1.38, 5.31 µg/mL; Tmax: 1.0, 0.5, 1.0 h; Readily crosses the blood-brain barrier.[1][4]
Mavoglurant Humanp.o. (200 mg)Mean plasma Cmax: 140 ng/mL; Mean apparent half-life: 12 hours.[5]
Fenobam Mousei.p.Rapidly concentrated in the brain but cleared from circulation within 1 hour.[6][7]

Experimental Protocols

Vogel Conflict Test (for Anxiolytic Activity)

The Vogel conflict test is a widely used model to assess the anxiolytic potential of compounds.[3][8][9][10][11]

  • Animals: Typically, water-deprived rats or mice are used.

  • Apparatus: A testing chamber equipped with a drinking spout connected to a shock generator.

  • Procedure:

    • Animals are water-deprived for a set period (e.g., 48 hours).

    • The test compound or vehicle is administered at a specified time before the test.

    • The animal is placed in the chamber and allowed to drink from the spout.

    • After a certain number of licks (e.g., 20), a mild electric shock is delivered through the spout.

    • The number of shocks taken (or punished licks) during a fixed period (e.g., 5 minutes) is recorded.

  • Endpoint: An increase in the number of punished licks is indicative of an anxiolytic effect.

Levodopa-Induced Dyskinesia (LID) in MPTP-Treated Primates

This is considered a gold-standard model for studying Parkinson's disease and its treatment-related motor complications.[12][13][14][15][16]

  • Animals: Non-human primates (e.g., macaques) are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.

  • Induction of Dyskinesia: Chronic administration of levodopa to the parkinsonian monkeys leads to the development of dyskinesias.

  • Procedure:

    • Once stable dyskinesias are established, the test compound (e.g., Dipraglurant) is administered orally.

    • Animals are observed and videotaped for a set period.

    • Dyskinesia is scored by trained raters using a validated rating scale (e.g., the Abnormal Involuntary Movement Scale - AIMS).

    • Parkinsonian symptoms are also assessed to ensure the anti-dyskinetic effect does not worsen motor function.

  • Endpoint: A reduction in the dyskinesia score without a significant negative impact on parkinsonian disability.

Signaling Pathways and Experimental Workflow

mGluR5 Signaling Pathway

Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[6][7][17][18][19] This pathway is crucial in modulating synaptic plasticity.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified mGluR5 signaling cascade.

Representative In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel compound in an animal model of anxiety.

Experimental_Workflow A Animal Acclimation & Habituation B Water Deprivation (e.g., 48 hours) A->B C Compound Administration (Test vs. Vehicle) B->C D Vogel Conflict Test C->D E Data Collection (Number of Punished Licks) D->E F Statistical Analysis E->F G Results Interpretation F->G

Caption: Workflow for the Vogel conflict test.

References

A Comparative Cross-Reactivity Analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid-based IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profiles of three prominent inhibitors based on the 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid scaffold, which targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. Dysregulation of IRAK4 is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. Understanding the selectivity of IRAK4 inhibitors is paramount for predicting potential off-target effects and ensuring a favorable safety profile.

This comparison focuses on PF-06650833 (Zimlovisertib), BAY1834845 (Zabedosertib), and AS2444697, presenting their cross-reactivity data against a panel of kinases, alongside detailed experimental protocols and visual representations of the relevant biological pathways and workflows.

Quantitative Cross-Reactivity Profiles

The following tables summarize the inhibitory activity of PF-06650833, BAY1834845, and AS2444697 against their primary target, IRAK4, and a selection of off-target kinases. The data is compiled from publicly available kinome scanning and biochemical assay results.

Table 1: Inhibitory Potency against IRAK4

InhibitorTargetIC50 (nM)Assay Type
PF-06650833 (Zimlovisertib)IRAK40.52Biochemical Assay
BAY1834845 (Zabedosertib)IRAK43.55Biochemical Assay[1]
AS2444697IRAK421Biochemical Assay[2][3]

Table 2: Cross-Reactivity Profile of PF-06650833 (Zimlovisertib)

In a comprehensive kinase panel of 278 kinases, PF-06650833 was tested at a concentration of 200 nM. The results demonstrated high selectivity, with approximately 100% inhibition observed only for IRAK4.[2] Further studies identified twelve other kinases with IC50 values below 1 µM, showcasing a nearly 7,000-fold selectivity for IRAK4 over the closely related IRAK1.[4]

Off-Target KinaseIC50 (nM)
IRAK1~3640
CLK2>1000
FLT3>1000
... (and other kinases with IC50 > 1µM)>1000

Table 3: Cross-Reactivity Profile of BAY1834845 (Zabedosertib)

BAY1834845 has been reported to have a "very promising kinase selectivity profile".[5][6] While the complete KINOMEscan data from the supplementary information of the primary publication was not fully accessible, the study highlights its selectivity against key off-targets like FLT3, which was used as a benchmark for kinase selectivity during its development.[7]

Off-Target Kinase% Inhibition @ 1µM (or IC50)
FLT3Data not publicly available in detail
... (other kinases)Data not publicly available in detail

Table 4: Cross-Reactivity Profile of AS2444697

Publicly available data for AS2444697 demonstrates a 30-fold selectivity for IRAK4 over the closely related kinase IRAK1.[2][3] A broader kinase selectivity panel for this compound is not publicly available at the time of this guide's compilation.[7]

Off-Target KinaseIC50 (nM)Selectivity (fold vs. IRAK4)
IRAK1630[2]30

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and the methodologies used for inhibitor profiling, the following diagrams were generated using the Graphviz (DOT language).

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->Cytokines Inhibitor 2-(2-Fluoro-5-methoxypyridin-3-yl) acetic acid-based Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition.

Kinase_Profiling_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents dispense Dispense Reagents into Assay Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Read Luminescence/ Fluorescence add_detection->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of the IRAK4 inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., PF-06650833) serially diluted in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).

  • Assay Plate Preparation: Add 50 nL of each inhibitor concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer. The concentration of the kinase and substrate should be optimized for each specific assay, often near the Km for the substrate.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer. The ATP concentration is typically set at or near the Km for each kinase to accurately determine IC50 values.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This method provides a broad assessment of a compound's binding affinity to a large panel of kinases.

Principle: The KINOMEscan™ assay is a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, broad-spectrum kinase inhibitor. Kinases that are not bound by the test compound will bind to the immobilized inhibitor and be retained on the column. Kinases that are bound by the test compound will flow through. The amount of each kinase in the flow-through is quantified using quantitative PCR (qPCR) of the DNA tag. The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Procedure (Generalized):

  • Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM) in DMSO.

  • Binding Reaction: The test compound is incubated with a panel of DNA-tagged kinases in a binding buffer.

  • Affinity Chromatography: The kinase-compound mixture is applied to an affinity column containing an immobilized kinase inhibitor.

  • Elution and Quantification: The eluate, containing kinases bound to the test compound, is collected. The amount of each kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of each kinase recovered in the presence of the test compound is compared to the amount recovered with a DMSO control. The results are expressed as "% of Control", where:

    • % of Control = (Signal with compound / Signal with DMSO) x 100

    • A lower % of Control value indicates a higher affinity of the compound for the kinase.

This guide provides a foundational understanding of the cross-reactivity profiles of these important IRAK4 inhibitors. For further in-depth analysis, it is recommended to consult the primary research articles and their supplementary information.

References

Validation of hit compounds from screens using 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Hit Compound Validation in Drug Discovery

In the landscape of modern drug discovery, the validation of "hit" compounds identified from high-throughput screening (HTS) is a critical step that bridges initial discovery with lead optimization. This process is essential to confirm the activity of potential drug candidates, eliminate false positives, and provide a deeper understanding of their mechanism of action. This guide provides a comparative overview of common methodologies for hit validation, offering researchers, scientists, and drug development professionals a comprehensive look at the available tools. While direct experimental data for the novel compound 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid in hit validation is not yet publicly available, this guide will compare established biophysical and cell-based assays that would be instrumental in its evaluation.

The Hit Validation Workflow

The journey from a preliminary hit to a validated lead compound involves a multi-step process designed to rigorously assess the compound's activity and properties. An effective validation cascade employs a series of orthogonal assays to build confidence in the observed biological effect.

Hit_Validation_Workflow cluster_screening Primary Screening cluster_validation Hit Validation Cascade cluster_optimization Lead Optimization HTS High-Throughput Screening Dose_Response Dose-Response Confirmation HTS->Dose_Response Initial Hits Orthogonal_Assays Orthogonal Assays (Biophysical & Cellular) Dose_Response->Orthogonal_Assays Confirmed Hits Selectivity Selectivity & Specificity Orthogonal_Assays->Selectivity Validated Hits SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Op Lead Optimization SAR->Lead_Op Validated Lead Series

Figure 1: A generalized workflow for hit validation in drug discovery.

Biophysical Assays: Confirming Direct Target Engagement

Biophysical methods are indispensable for confirming the direct interaction between a hit compound and its purified target protein.[1][][3] These label-free techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.[]

Comparison of Key Biophysical Methods
MethodPrincipleTypical ThroughputKey Parameters MeasuredAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[4]Medium to HighKD (dissociation constant), kon (association rate), koff (dissociation rate)Real-time kinetics, label-free, high sensitivity.[4]Requires protein immobilization, potential for mass transport artifacts.
Thermal Shift Assay (TSA) Monitors the change in protein melting temperature (Tm) upon ligand binding.[4]HighΔTm (change in melting temperature)High throughput, low protein consumption, cost-effective.[4]Indirect measure of binding, may not work for all proteins.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[]LowKD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n)Gold standard for thermodynamics, solution-based.[]Low throughput, high sample consumption.
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of protein or ligand nuclei upon binding.[]Low to MediumBinding site information, KDProvides structural information on the binding mode.[]Requires high protein concentrations and specialized equipment.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon ligand binding.[4]HighKD, kon, koffReal-time kinetics, high throughput, crude sample compatibility.[4]Requires protein immobilization.
Experimental Protocol: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to screen for direct binding.

Objective: To determine if this compound directly binds to and stabilizes the target protein.

Materials:

  • Purified target protein (e.g., 2 µM final concentration)

  • SYPRO Orange dye (5X final concentration)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Add varying concentrations of this compound to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates stabilization and direct binding.

TSA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Mix Prepare Master Mix (Protein + Dye + Buffer) Dispense Dispense into Plate Mix->Dispense Add_Compound Add Compound/DMSO Dispense->Add_Compound Seal_Spin Seal & Centrifuge Plate Add_Compound->Seal_Spin qPCR Run in qPCR Instrument (Melt Curve Analysis) Seal_Spin->qPCR Data_Analysis Analyze Fluorescence Data qPCR->Data_Analysis Determine_Tm Determine Tm Shift (ΔTm) Data_Analysis->Determine_Tm

Figure 2: Experimental workflow for a Thermal Shift Assay (TSA).

Cell-Based Assays: Assessing Functional Activity

Cell-based assays are crucial for confirming a compound's activity in a more physiologically relevant context.[5][] These assays can provide information on cell permeability, efficacy in a cellular environment, and potential cytotoxicity.[][7]

Comparison of Common Cell-Based Assays
Assay TypePrincipleTypical ThroughputKey Parameters MeasuredAdvantagesLimitations
Reporter Gene Assay Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a promoter responsive to a specific signaling pathway.HighEC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration)High sensitivity, easily quantifiable, adaptable to HTS.Indirect measure of target activity, potential for off-target effects on the reporter system.
Second Messenger Assay Quantifies the levels of intracellular signaling molecules (e.g., cAMP, Ca2+) that are modulated by the target.HighEC50 or IC50Provides a more direct measure of target modulation than reporter assays.Can be more complex to develop and run than reporter assays.
Cell Proliferation/Viability Assay Measures the number of viable cells after compound treatment using indicators like ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT).[8]HighGI50 (half-maximal growth inhibition) or CC50 (half-maximal cytotoxic concentration)Simple, robust, provides information on cytotoxicity.[8]Does not provide information on the mechanism of action.
High-Content Imaging Uses automated microscopy and image analysis to quantify cellular phenotypes, such as protein translocation or morphological changes.[8]Medium to HighVarious, depending on the phenotype being measured.Provides multi-parametric data at the single-cell level.[8]Complex data analysis, lower throughput than plate reader-based assays.
Experimental Protocol: Luciferase Reporter Gene Assay

This assay is commonly used to measure the activity of a target that modulates a specific signaling pathway.

Objective: To determine if this compound can modulate the activity of a target pathway in a cellular context.

Materials:

  • A stable cell line expressing the target of interest and a luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Seed the cells in the white-walled plates at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include appropriate controls (e.g., vehicle control, positive control agonist/antagonist).

  • Incubate the plates for a specified period (e.g., 6-24 hours) to allow for compound treatment and reporter gene expression.

  • Equilibrate the plates to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Reporter_Assay_Pathway Compound This compound Target Target Protein Compound->Target Binds to Pathway Signaling Pathway Target->Pathway Modulates Promoter Responsive Promoter Pathway->Promoter Activates/Inhibits Luciferase Luciferase Gene Promoter->Luciferase Drives Expression Luminescence Luminescence Luciferase->Luminescence Produces Light

Figure 3: Signaling pathway for a typical luciferase reporter gene assay.

Conclusion

The validation of hit compounds is a data-driven process that relies on a suite of complementary assays. While the specific application of this compound in this context remains to be detailed in the scientific literature, the methodologies described here provide a robust framework for its evaluation. By combining biophysical methods to confirm direct target engagement with cell-based assays to assess functional activity, researchers can confidently advance the most promising hits into the next phase of drug development. The use of orthogonal assays is paramount to minimizing the risk of pursuing false positives and ensuring the development of high-quality lead compounds.[8][9]

References

Navigating the Uncharted Waters of Pyridine-Based Inhibitors: A Comparative Analysis of Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals face a significant challenge in characterizing the off-target effects of novel kinase inhibitors. This guide provides a comparative overview of inhibitors conceptually derived from the 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid scaffold, a building block in modern medicinal chemistry. Due to the proprietary nature of early-stage drug development, publicly available information directly linking this specific starting material to named inhibitors and their subsequent off-target profiles is limited. Therefore, this guide will focus on the broader class of structurally related pyridine-based inhibitors, offering insights into their potential off-target interactions and the methodologies used for such assessments.

While specific inhibitors synthesized directly from this compound are not explicitly disclosed in the public domain, the pyridine core is a well-established pharmacophore in a multitude of kinase inhibitors. Understanding the off-target profiles of these related compounds can provide valuable predictive information for novel agents developed from this scaffold.

The Pyridine Scaffold in Kinase Inhibition

Pyridine derivatives are integral to the development of inhibitors targeting a range of kinases, including PI3K/mTOR, EGFR, and others. The nitrogen atom in the pyridine ring often serves as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain. Substitutions on the pyridine ring, such as the fluoro and methoxy groups present in the starting material of interest, are strategically employed to modulate potency, selectivity, and pharmacokinetic properties. However, these same features can also contribute to unintended interactions with other proteins, leading to off-target effects.

Potential Off-Target Liabilities of Pyridine-Based Inhibitors

Based on the analysis of existing pyridine-containing kinase inhibitors, several off-target families are of particular concern. A comprehensive understanding of these potential interactions is crucial for de-risking novel drug candidates.

Table 1: Potential Off-Target Families for Pyridine-Based Kinase Inhibitors

Off-Target FamilyRepresentative Kinases/ProteinsPotential Physiological Consequences
Other Kinase Families Src family kinases (e.g., LCK, SRC), Tec family kinases (e.g., BTK, ITK), Receptor Tyrosine Kinases (e.g., VEGFR, FGFR)Immunomodulation, cardiovascular effects, endocrine disruption
hERG Potassium Channel KCNH2Cardiac arrhythmia (QT prolongation)
Cytochrome P450 Enzymes CYP3A4, CYP2D6, etc.Drug-drug interactions, altered drug metabolism
Nuclear Receptors Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR)Induction of drug-metabolizing enzymes, hormonal disruption
G-Protein Coupled Receptors (GPCRs) Various subtypesNeurological, cardiovascular, and metabolic side effects

This table represents a generalized overview based on known pyridine-based inhibitors. The specific off-target profile of any new inhibitor would require experimental validation.

Experimental Protocols for Assessing Off-Target Effects

A robust assessment of off-target effects is a critical component of preclinical drug development. A tiered approach is typically employed, starting with broad screening panels and progressing to more focused cellular and in vivo studies.

In Vitro Kinase Panel Screening
  • Objective: To assess the selectivity of an inhibitor against a broad panel of kinases.

  • Methodology:

    • The test compound is incubated with a large panel of purified recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

    • The ability of the compound to displace a proprietary ligand from the kinase active site or to inhibit the phosphorylation of a substrate is measured.

    • Data is typically reported as the percentage of inhibition at a fixed concentration or as the dissociation constant (Kd) or IC50 for any significant interactions.

hERG Channel Patch-Clamp Assay
  • Objective: To evaluate the potential for a compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

  • Methodology:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

    • Whole-cell patch-clamp recordings are performed to measure the hERG current in the absence and presence of increasing concentrations of the test compound.

    • The concentration-response curve is used to determine the IC50 value.

Cytochrome P450 Inhibition Assay
  • Objective: To determine the potential for a compound to inhibit major drug-metabolizing enzymes.

  • Methodology:

    • Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with specific probe substrates for each major isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

    • The formation of the metabolite is measured by LC-MS/MS in the presence and absence of the test compound.

    • IC50 values are calculated to quantify the inhibitory potential.

Signaling Pathway and Experimental Workflow Visualization

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation OffTarget Off-Target Kinase Downstream_OffTarget Downstream Off-Target Effects OffTarget->Downstream_OffTarget Inhibitor Pyridine-Based Inhibitor Inhibitor->PI3K Intended Target (Inhibition) Inhibitor->OffTarget Off-Target (Inhibition)

Caption: Intended and off-target signaling pathways of a putative pyridine-based PI3K inhibitor.

Experimental_Workflow Start Novel Pyridine-Based Inhibitor KinomeScan In Vitro Kinase Selectivity Panel Start->KinomeScan hERG_Assay hERG Patch-Clamp Assay Start->hERG_Assay CYP_Assay CYP450 Inhibition Assay Start->CYP_Assay Cell_Assay Cell-Based Phenotypic Screens KinomeScan->Cell_Assay In_Vivo In Vivo Toxicity Studies hERG_Assay->In_Vivo CYP_Assay->In_Vivo Cell_Assay->In_Vivo

Caption: Tiered experimental workflow for assessing off-target effects of novel inhibitors.

Confirming the mechanism of action of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism of Action of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for this compound derivatives, placing them in the context of related compounds and alternative therapeutic strategies. Drawing upon available data from patent literature and analogous chemical structures, this document aims to elucidate the potential biological targets and signaling pathways modulated by this class of compounds.

Proposed Primary Mechanism of Action: HIV Integrase Inhibition

Several patents disclose that derivatives of pyridin-3-yl acetic acid function as inhibitors of HIV integrase.[1][2][3][4] This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). Following the entry of the virus into a host cell, HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for the propagation of the virus. By blocking this enzyme, these compounds can effectively halt the viral life cycle.

The core structure of 2-(pyridin-3-yl)acetic acid is a key pharmacophore that appears to be responsible for this anti-HIV activity. While the specific derivatives described in the patents bear different substituents, the shared scaffold suggests that this compound derivatives may exert their therapeutic effect through the same mechanism. The fluoro and methoxy groups on the pyridine ring are likely to modulate the compound's potency, selectivity, and pharmacokinetic properties.[5][6][7]

Comparative Analysis with Other HIV Integrase Inhibitors

The table below compares the general characteristics of pyridin-3-yl acetic acid derivatives (as a class) with established HIV integrase inhibitors.

Compound Class Binding Site on Integrase Key Structural Features Examples of Approved Drugs
Pyridin-3-yl Acetic Acid Derivatives Allosteric site (proposed)Pyridin-3-yl acetic acid coreInvestigational
Integrase Strand Transfer Inhibitors (INSTIs) Catalytic core domainDiketo acid moiety or bioisosteresRaltegravir, Dolutegravir, Bictegravir

Alternative Plausible Mechanism of Action: LPA1 Receptor Modulation

Patent literature also suggests that certain pyridin-3-yl derivatives can act as modulators of the Lysophosphatidic Acid Receptor 1 (LPA1).[8] LPA1 is a G protein-coupled receptor that, upon activation by lysophosphatidic acid (LPA), is involved in a variety of cellular processes, including cell proliferation, migration, and survival. Dysregulation of LPA signaling has been implicated in various diseases, including fibrosis and cancer. Therefore, modulation of the LPA1 receptor represents another potential therapeutic avenue for this class of compounds.

Experimental Protocols for Mechanism of Action Confirmation

To definitively confirm the mechanism of action of this compound derivatives, a series of in vitro and cell-based assays are recommended.

HIV Integrase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 integrase.

  • Methodology: A commercially available HIV integrase assay kit can be utilized. This assay typically involves the following steps:

    • Recombinant HIV-1 integrase is incubated with a donor DNA substrate (representing the viral DNA) and a target DNA substrate (representing the host DNA).

    • The test compound is added at various concentrations.

    • The strand transfer reaction is allowed to proceed.

    • The amount of integrated DNA is quantified, often using a fluorescence-based method.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Antiviral Activity Assay in HIV-infected Cells
  • Objective: To assess the ability of the compounds to inhibit HIV replication in a cellular context.

  • Methodology:

    • A susceptible human T-cell line (e.g., MT-4 or CEM-SS) is infected with a laboratory-adapted strain of HIV-1.

    • The infected cells are then treated with the test compound at various concentrations.

    • After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA-based method.

    • The EC50 value (the effective concentration of the compound that inhibits 50% of viral replication) is determined.

LPA1 Receptor Binding Assay
  • Objective: To evaluate the binding affinity of the compounds to the LPA1 receptor.

  • Methodology:

    • Cell membranes expressing the human LPA1 receptor are prepared.

    • The membranes are incubated with a radiolabeled LPA ligand (e.g., [3H]LPA) in the presence of varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The Ki value (the inhibitory constant) is calculated from competitive binding curves.

Visualizing the Proposed Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.

HIV_Integrase_Inhibition_Pathway cluster_virus HIV Lifecycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration HIV Integrase Host DNA Host DNA Integration->Host DNA Compound Compound HIV Integrase HIV Integrase Compound->HIV Integrase Inhibition LPA1_Signaling_Pathway LPA LPA LPA1 Receptor LPA1 Receptor LPA->LPA1 Receptor Binds G Protein G Protein LPA1 Receptor->G Protein Activates Downstream Signaling Downstream Signaling G Protein->Downstream Signaling Initiates Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Leads to Compound Compound Compound->LPA1 Receptor Modulates Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays HIV Integrase Assay HIV Integrase Assay In Vitro Assays->HIV Integrase Assay LPA1 Binding Assay LPA1 Binding Assay In Vitro Assays->LPA1 Binding Assay Cell-Based Assays Cell-Based Assays HIV Integrase Assay->Cell-Based Assays LPA1 Binding Assay->Cell-Based Assays Antiviral Activity Assay Antiviral Activity Assay Cell-Based Assays->Antiviral Activity Assay LPA1 Functional Assay LPA1 Functional Assay Cell-Based Assays->LPA1 Functional Assay Mechanism Confirmation Mechanism Confirmation Antiviral Activity Assay->Mechanism Confirmation LPA1 Functional Assay->Mechanism Confirmation

References

Benchmarking Novel Acetic Acid Analogs Against Known mGluR1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid analogs and other novel compounds against established inhibitors of the metabotropic glutamate receptor 1 (mGluR1). As a key player in synaptic plasticity and neuronal excitability, mGluR1 is a significant therapeutic target for a range of neurological and psychiatric disorders. This document offers a framework for evaluating new chemical entities by benchmarking their performance against well-characterized antagonists.

Quantitative Comparison of mGluR1 Inhibitors

The following table summarizes the in vitro potency of several known mGluR1 inhibitors across various assays. This data serves as a crucial benchmark for assessing the potential of novel analogs of this compound.

CompoundAssay TypeSpeciesIC50KiReference
JNJ16259685 Calcium MobilizationHuman1.21 nM[1]
Calcium MobilizationRat3.24 nM[1]
Radioligand BindingRat0.34 nM[2]
A-841720 Calcium MobilizationHuman10.7 nM
Calcium MobilizationRat1.0 nM[3]
LY367385 Phosphoinositide HydrolysisRat8.8 µM[4]
YM298198 Radioligand BindingRat16 nM19 nM

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro assays used to characterize mGluR1 inhibitors.

Calcium Mobilization Assay

This assay measures the inhibition of glutamate-induced intracellular calcium release in cells expressing mGluR1.

Principle: Activation of mGluR1, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing human or rat mGluR1 in appropriate media.

    • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound (e.g., this compound analogs) or known inhibitors and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection:

    • Add a specific mGluR1 agonist (e.g., glutamate or DHPG) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for mGluR1 is incubated with a preparation of the receptor (e.g., cell membranes). The ability of an unlabeled test compound to compete with the radioligand for binding to the receptor is measured.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing mGluR1 in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]R214127) and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Separation of Bound and Free Ligand:

    • After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR1 activation.

Principle: Activation of mGluR1 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. In the presence of lithium chloride (LiCl), which inhibits the degradation of IPs, the accumulation of radiolabeled IPs can be measured in cells pre-labeled with [3H]-myo-inositol.

Protocol:

  • Cell Labeling:

    • Culture cells expressing mGluR1 in a 24- or 48-well plate.

    • Label the cells overnight with [3H]-myo-inositol in an inositol-free medium.

  • Compound Treatment:

    • Wash the cells and pre-incubate with LiCl-containing buffer.

    • Add varying concentrations of the test compound followed by stimulation with an mGluR1 agonist.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

    • Neutralize the extracts.

  • Purification and Quantification:

    • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of agonist-stimulated IP accumulation and calculate the IC50 value.

mGluR1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the receptor's function and the experimental approach, the following diagrams illustrate the mGluR1 signaling cascade and a typical experimental workflow for inhibitor screening.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 binds Gq11 Gq/11 mGluR1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds PKC PKC DAG->PKC activates ER Endoplasmic Reticulum Ca2_cyto Ca2+ IP3R->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Downstream Downstream Signaling Ca2_cyto->Downstream PKC->Downstream Experimental_Workflow A 1. Cell Culture (mGluR1 expressing cells) C 3. In Vitro Assay (e.g., Calcium Mobilization) A->C B 2. Compound Preparation (Test analogs & known inhibitors) B->C D 4. Data Acquisition (Fluorescence Reader) C->D E 5. Data Analysis (IC50 Determination) D->E F 6. Comparative Benchmarking E->F

References

Safety Operating Guide

Proper Disposal of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. The primary directive for the disposal of this compound, as indicated by safety data sheets for similar chemical structures, is to "Dispose of contents/container to an approved waste disposal plant"[1]. This necessitates a multi-step process involving proper waste segregation, containment, labeling, and coordination with a licensed chemical waste disposal service.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1].

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.To prevent eye contact which can cause serious irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To avoid skin contact which can cause irritation[1].
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.To prevent inhalation which may cause respiratory irritation[1].
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood.To control exposure to airborne contaminants.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

Properly identify the waste as a halogenated organic acid. Segregate it from other waste streams, particularly bases, oxidizers, and incompatible materials, to prevent dangerous chemical reactions.

Step 2: Containment

Place the waste, including any contaminated materials such as weighing paper, pipette tips, and gloves, into a designated, leak-proof, and chemically compatible container. The container should be clearly labeled for hazardous chemical waste.

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The specific hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic. Ensure the storage area is cool and dry.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Provide them with the accurate chemical name and hazard information. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated B->C D Segregate as Halogenated Organic Waste C->D E Place in a Labeled, Leak-Proof Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Waste Picked Up for Proper Disposal G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Essential Safety and Operational Guide for Handling 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid in a research and drug development setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.

Protection Type Specific Recommendations Purpose
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield should be worn when there is a significant risk of splashes.[2][3][4]To protect eyes from splashes, dust, and vapors which can cause serious eye damage.[2][3][5]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are suitable for many organic acids; double-gloving is recommended).[3][5][6] A chemical-resistant lab coat or apron should be worn to protect clothing and skin.[2][5]To prevent skin contact, which can cause irritation or burns.[3]
Respiratory Protection When handling the compound outside of a certified chemical fume hood, or if dust or aerosols can be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[3][5][6]To prevent inhalation of harmful dust, vapors, or fumes that may cause respiratory irritation.[3]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[6]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental integrity.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[5]

  • Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.[2][6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7][8]

2.2. Handling Protocol

  • Preparation: Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions.[2] Ensure all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • When transferring, avoid creating dust.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent.

    • If diluting an acidic solution, always add the acid to the water or other solvent, never the other way around, to prevent a potentially violent exothermic reaction.[6]

  • Storage:

    • Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][7]

    • Store away from incompatible materials such as bases and strong oxidizing agents.[5]

2.3. Spill Management

  • Small Spills (<100 mL):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[6]

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.[6]

  • Large Spills (>100 mL):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or environmental health and safety office.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • As a halogenated organic compound, waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][10]

  • Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs.[11]

  • Never dispose of this chemical down the drain.[10]

3.2. Waste Collection and Labeling

  • Collect all waste (including contaminated solids and solutions) in a compatible, leak-proof container with a secure lid.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[12]

  • Keep the waste container closed except when adding waste.[12]

3.3. Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal company.

Experimental Protocols and Visualizations

To ensure clarity and procedural consistency, the following diagrams illustrate key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh & Transfer in Fume Hood Weigh & Transfer in Fume Hood Don PPE->Weigh & Transfer in Fume Hood Prepare Solution Prepare Solution Weigh & Transfer in Fume Hood->Prepare Solution Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Segregate Waste Segregate Waste Prepare Solution->Segregate Waste Store Compound Store Compound Clean Work Area->Store Compound Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: General workflow for handling this compound.

Spill_Response_Plan Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill (<100mL) Small Spill (<100mL) Assess Spill Size->Small Spill (<100mL) Small Large Spill (>100mL) Large Spill (>100mL) Assess Spill Size->Large Spill (>100mL) Large Alert Personnel & Contain Alert Personnel & Contain Small Spill (<100mL)->Alert Personnel & Contain Evacuate Area Evacuate Area Large Spill (>100mL)->Evacuate Area Collect with Absorbent Collect with Absorbent Alert Personnel & Contain->Collect with Absorbent Package & Label Waste Package & Label Waste Collect with Absorbent->Package & Label Waste Clean Area Clean Area Package & Label Waste->Clean Area Contact Emergency Response Contact Emergency Response Evacuate Area->Contact Emergency Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.